Product packaging for 2,4,6-Trihydroxybenzoic acid(Cat. No.:CAS No. 83-30-7)

2,4,6-Trihydroxybenzoic acid

Cat. No.: B032333
CAS No.: 83-30-7
M. Wt: 170.12 g/mol
InChI Key: IBHWREHFNDMRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4,6-Trihydroxybenzoic acid is a versatile trihydroxybenzoic acid derivative of significant interest in chemical and biochemical research. This compound serves as a key synthetic intermediate and building block in organic synthesis, particularly in the preparation of more complex polyphenolic compounds, pharmaceuticals, and ligands for metal-organic frameworks (MOFs). Its three hydroxyl groups positioned ortho and para to the carboxylic acid moiety make it an excellent chelating agent for various metal ions, which is exploited in catalysis and materials science. In biochemical research, this compound is recognized for its potent antioxidant properties, primarily attributed to its ability to act as a hydrogen donor and free radical scavenger. This activity makes it a valuable reference standard or active component in studies investigating oxidative stress, lipid peroxidation, and the structure-activity relationships of natural phenolic antioxidants. Furthermore, its structural similarity to fragments of hydrolysable tannins and other plant polyphenols provides a foundational model for studying biosynthesis pathways and biological activities of these larger, more complex molecules. Researchers utilize this compound to probe enzyme mechanisms, develop analytical methods for phenolic acid quantification, and design novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O5 B032333 2,4,6-Trihydroxybenzoic acid CAS No. 83-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHWREHFNDMRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058890
Record name Benzoic acid, 2,4,6-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2,4,6-Trihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

83-30-7
Record name 2,4,6-Trihydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trihydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phloroglucinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2,4,6-trihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2,4,6-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trihydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-TRIHYDROXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NC0UQ5EMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4,6-Trihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

207 - 210 °C
Record name 2,4,6-Trihydroxybenzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 2,4,6-Trihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound with demonstrated biological activities, including potential applications in drug development. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification. The content is structured to provide researchers and drug development professionals with a practical understanding of the procurement of this valuable compound from natural origins.

Natural Sources of this compound

This compound is a secondary metabolite found in a variety of organisms, ranging from bacteria to plants. Its presence has been confirmed in the following natural sources:

  • Microorganisms: The bacterium Pseudomonas fluorescens is a known producer of this compound[1]. Additionally, it has been identified as a degradation product of catechin by the bacterium Acinetobacter calcoaceticus[1].

  • Plants: The compound has been isolated from the medicinal plant Penthorum chinense[2]. It has also been detected in various species of onion (Allium cepa), including garden onions, green onions, and red onions[3][4].

  • Food and Beverages: this compound has been found in wine, likely as a result of the microbial degradation of flavonoid precursors present in grapes[1].

The following table summarizes the primary natural sources of this compound.

Category Specific Source Reference
Microorganisms Pseudomonas fluorescens[1]
Acinetobacter calcoaceticus (from catechin degradation)[1]
Plants Penthorum chinense[2]
Allium cepa (Onion)[3][4]
Food & Beverages Wine[1]

Biosynthesis of this compound

While a complete de novo biosynthetic pathway for this compound is not fully elucidated in all organisms, a significant route of its formation is through the degradation of flavonoids. Flavonoids, a class of polyphenolic secondary metabolites in plants, can be broken down by microbial action or other environmental factors to yield various phenolic acids, including this compound. The A-ring of the flavonoid structure is a common precursor to this compound.

flavonoid_degradation Flavonoid Flavonoid (e.g., Quercetin, Catechin) Intermediate Unstable Intermediates (Chalcones, Depsipes) Flavonoid->Intermediate Microbial/Enzymatic Degradation THBA This compound Intermediate->THBA A-Ring Fission OtherPhenolics Other Phenolic Acids Intermediate->OtherPhenolics B & C-Ring Fission

Figure 1: Postulated degradation pathway of flavonoids to this compound.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves extraction with a suitable solvent followed by chromatographic purification. The specific protocol can be adapted based on the source material.

General Experimental Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from natural sources.

isolation_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Source Natural Source (e.g., Plant material, Microbial broth) Extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) Source->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel, Macroporous Resin) CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation TLC Thin Layer Chromatography (TLC) (Monitoring) Fractionation->TLC PureCompound Pure this compound Fractionation->PureCompound TLC->Fractionation Pool positive fractions HPLC HPLC-UV/MS Analysis (Purity & Quantification) PureCompound->HPLC NMR NMR Spectroscopy (Structural Elucidation) PureCompound->NMR

Figure 2: General workflow for the isolation and analysis of this compound.
Detailed Experimental Protocols

While specific, detailed protocols with quantitative yields for this compound are not extensively reported, the following methodologies for isolating phenolic acids from microbial and plant sources can be adapted.

3.2.1. Isolation from Pseudomonas fluorescens Culture Broth

This protocol is based on general methods for the extraction of phenolic compounds from bacterial cultures.

  • Cultivation: Culture Pseudomonas fluorescens in a suitable liquid medium (e.g., King's B broth) under optimal growth conditions to promote the production of secondary metabolites.

  • Extraction:

    • Centrifuge the culture broth to separate the bacterial cells from the supernatant.

    • Acidify the cell-free supernatant to a pH of 2-3 with hydrochloric acid.

    • Extract the acidified supernatant with an equal volume of ethyl acetate three to four times.

    • Pool the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Subject the dissolved extract to column chromatography on silica gel.

    • Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualize under UV light.

    • Combine the fractions containing the compound of interest and evaporate the solvent to yield the purified this compound.

3.2.2. Isolation from Penthorum chinense

This protocol is based on the reported use of silica gel and macroporous resin for the isolation of compounds from P. chinense[2].

  • Extraction:

    • Dry and powder the plant material.

    • Extract the powdered material with a suitable solvent, such as a water-ethanol mixture, using maceration or Soxhlet extraction.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Purification:

    • Macroporous Resin Chromatography:

      • Dissolve the crude extract in water and apply it to a pre-conditioned macroporous resin column (e.g., HP-20).

      • Wash the column with water to remove sugars and other highly polar compounds.

      • Elute the phenolic compounds with a stepwise gradient of ethanol in water.

    • Silica Gel Chromatography:

      • Further purify the ethanol-eluted fractions containing the target compound by silica gel column chromatography as described in section 3.2.1.

3.2.3. Isolation from Onion (Allium cepa)

This protocol outlines a general procedure for the extraction of phenolic acids from onion tissue.

  • Extraction:

    • Homogenize fresh or freeze-dried onion tissue with an acidic aqueous-organic solvent mixture (e.g., 80% methanol with 1% HCl).

    • Sonicate or stir the mixture for a defined period.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the remaining solid residue.

    • Combine the supernatants and evaporate the organic solvent.

  • Purification:

    • Perform a liquid-liquid extraction of the aqueous extract with ethyl acetate to partition the phenolic acids into the organic phase.

    • Dry and concentrate the ethyl acetate fraction.

    • Proceed with silica gel column chromatography for purification as described in section 3.2.1.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the preferred method for the quantification of this compound.

  • Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) in a gradient or isocratic elution.

  • Detection: UV detection is commonly performed at a wavelength around 270 nm.

  • Quantification: The concentration of this compound in an extract can be determined by comparing the peak area to a calibration curve generated using a pure standard of the compound.

Conclusion

This compound can be obtained from various natural sources, with microbial fermentation and extraction from specific plant species being the most promising avenues for its procurement. While detailed, optimized protocols for its isolation are not widely published, established methods for the purification of phenolic acids provide a solid foundation for developing efficient and scalable isolation strategies. Further research is warranted to quantify the abundance of this compound in its natural sources and to optimize extraction and purification protocols to improve yields for research and potential commercial applications.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Trihydroxybenzoic Acid from Phloroglucinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trihydroxybenzoic acid, a valuable compound in pharmaceutical and organic synthesis, from the readily available starting material, phloroglucinol. This document details the underlying chemical principles, offers a detailed experimental protocol, and presents relevant quantitative data for researchers in drug development and chemical synthesis.

Introduction

This compound, also known as phloroglucinol carboxylic acid, is a trihydroxybenzoic acid with significant biological and chemical interest. Its structure, featuring a carboxylic acid group flanked by two hydroxyl groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. The synthesis from phloroglucinol is a classic example of electrophilic aromatic substitution, specifically the Kolbe-Schmitt reaction, on a highly activated aromatic ring.

Reaction Mechanism and Principles

The synthesis of this compound from phloroglucinol proceeds via the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide ion with carbon dioxide. Due to the presence of three activating hydroxyl groups in the meta-positions, phloroglucinol is a particularly reactive substrate for this transformation.

The key steps of the mechanism are:

  • Deprotonation: Phloroglucinol is treated with a base, typically an alkali metal bicarbonate or carbonate, to generate the corresponding phenoxide ion. The phenoxide is a much more powerful nucleophile than the neutral phenol.

  • Electrophilic Attack: The electron-rich phenoxide attacks the electrophilic carbon atom of carbon dioxide. In the case of phloroglucinol, the substitution occurs at one of the ortho positions relative to a hydroxyl group.

  • Tautomerization: The intermediate undergoes tautomerization to restore the aromaticity of the ring.

  • Protonation: Acidification of the reaction mixture protonates the carboxylate salt to yield the final product, this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phloroglucinol Phloroglucinol Phenoxide Phloroglucinol Phenoxide Phloroglucinol->Phenoxide Deprotonation Base Base (e.g., KHCO3) Base->Phenoxide Intermediate Carboxylate Intermediate Phenoxide->Intermediate Nucleophilic Attack CO2 Carbon Dioxide (CO2) CO2->Intermediate Product 2,4,6-Trihydroxybenzoate Salt Intermediate->Product Tautomerization Final_Product This compound Product->Final_Product Protonation Acid Acid (H+) Acid->Final_Product

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from phloroglucinol. This procedure is based on the established principles of the Kolbe-Schmitt reaction for highly activated phenols.

Materials:

  • Phloroglucinol (dihydrate or anhydrous)

  • Potassium bicarbonate (KHCO₃)

  • Deionized water

  • Dry ice (solid CO₂) or a cylinder of carbon dioxide gas

  • Concentrated hydrochloric acid (HCl)

  • Activated carbon

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Mechanical stirrer

  • Heating mantle

  • Buchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, dissolve phloroglucinol (e.g., 0.1 mol) and a molar excess of potassium bicarbonate (e.g., 0.5 mol) in deionized water (e.g., 200 mL).

  • Carboxylation: While stirring the solution vigorously, introduce a steady stream of carbon dioxide gas through the gas inlet tube. Alternatively, add small pieces of dry ice to the reaction mixture periodically. Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain these conditions for 4-6 hours. The solution may become viscous.

  • Work-up: After the reaction period, cool the mixture to room temperature. If any unreacted potassium bicarbonate has precipitated, it can be filtered off.

  • Acidification: Carefully and slowly add concentrated hydrochloric acid to the stirred reaction mixture until the pH is acidic (pH ~1-2), as indicated by litmus paper or a pH meter. This will cause the product to precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.

  • Purification: For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimum amount of hot deionized water, add a small amount of activated carbon to decolorize the solution, and heat to boiling. Hot filter the solution to remove the activated carbon and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.

Experimental_Workflow Start Start Setup Dissolve Phloroglucinol and KHCO3 in Water Start->Setup Reaction Heat to Reflux and Introduce CO2 Setup->Reaction Cooling Cool Reaction Mixture Reaction->Cooling Acidification Acidify with HCl to pH 1-2 Cooling->Acidification Precipitation Precipitate Product Acidification->Precipitation Filtration Isolate Crude Product by Filtration Precipitation->Filtration Purification Recrystallize from Hot Water with Activated Carbon Filtration->Purification Drying Dry Purified Product Purification->Drying End End Drying->End

Data Presentation

The following tables summarize key quantitative data for the starting material and the product.

Table 1: Properties of Phloroglucinol

PropertyValue
Molecular Formula C₆H₆O₃
Molar Mass 126.11 g/mol
Appearance White to yellowish crystalline powder
Melting Point 218-220 °C (anhydrous)
Solubility in Water 1 g / 100 mL at 20 °C

Table 2: Properties of this compound

PropertyValue
Molecular Formula C₇H₆O₅
Molar Mass 170.12 g/mol [1]
Appearance White to light beige crystalline solid
Melting Point 205-208 °C (decomposes)
Solubility Soluble in hot water, ethanol, and acetone

Table 3: Expected Yield and Purity

ParameterValue
Theoretical Yield 1.35 g per 1 g of anhydrous phloroglucinol
Expected Crude Yield 60-75%
Purity after Recrystallization >98%

Note: The expected yield is an estimate based on similar reactions and the high reactivity of phloroglucinol. Actual yields may vary depending on the specific reaction conditions.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

¹H NMR (DMSO-d₆, 400 MHz):

  • δ ~5.8 ppm (s, 2H, Ar-H)

  • δ ~9.5-11.0 ppm (br s, 4H, -OH and -COOH)

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ ~95 ppm (Ar-CH)

  • δ ~105 ppm (Ar-C-COOH)

  • δ ~160-165 ppm (Ar-C-OH)

  • δ ~170 ppm (C=O)

Infrared (IR) Spectroscopy (KBr Pellet):

  • Broad peak around 3000-3500 cm⁻¹ (-OH stretching)

  • Strong peak around 1650-1700 cm⁻¹ (C=O stretching of the carboxylic acid)

  • Peaks in the 1450-1600 cm⁻¹ region (aromatic C=C stretching)

Conclusion

The synthesis of this compound from phloroglucinol via the Kolbe-Schmitt reaction is an efficient method for producing this valuable compound. The high reactivity of the phloroglucinol starting material allows for relatively mild reaction conditions. The detailed protocol and data presented in this guide are intended to provide researchers and scientists with the necessary information to successfully perform this synthesis and utilize the product in their drug development and research endeavors. Careful control of reaction parameters and appropriate purification techniques are key to obtaining a high yield and purity of the final product.

References

A Technical Guide to 2,4,6-Trihydroxybenzoic Acid (CAS 83-30-7): Properties, Bioactivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzoic acid (CAS 83-30-7), also known as phloroglucinol carboxylic acid, is a phenolic acid of significant interest in biomedical research. As a metabolite of dietary flavonoids, it has demonstrated potent biological activities, including the inhibition of cyclin-dependent kinases (CDKs) and subsequent anti-proliferative effects in cancer cells. This technical guide provides a comprehensive overview of the physicochemical properties, known biological activities, and detailed experimental protocols relevant to the study of this compound. The information is intended to serve as a valuable resource for researchers in pharmacology, oncology, and drug development.

Physicochemical Properties

This compound is a white to light beige crystalline solid.[1][2] Its chemical structure consists of a benzoic acid core substituted with three hydroxyl groups at the 2, 4, and 6 positions. This substitution pattern confers distinct chemical and biological properties.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 83-30-7[3][4]
Molecular Formula C₇H₆O₅[4]
Molecular Weight 170.12 g/mol [4][5]
Melting Point ~210 °C (decomposes)[1][2]
Boiling Point 426.50 °C (estimated)[6]
Solubility Soluble in water (18,680 mg/L at 25°C), slightly soluble in DMSO and methanol.[1][6][7]
pKa 1.68 (at 25°C)[1][8]
logP (o/w) 1.800 (estimated)[6]
Appearance White to light beige solid[1][2]
Synonyms Phloroglucinol carboxylic acid, Phloroglucinic acid, 2,4,6-Trihydroxybenzene carboxylic acid[3][5][6]

Biological Activity and Mechanism of Action

This compound has emerged as a promising anti-cancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[9][10]

Inhibition of Cyclin-Dependent Kinases

In vitro kinase assays have demonstrated that this compound dose-dependently inhibits the activity of CDK1, CDK2, and CDK4.[1][9] The IC₅₀ values have been reported as:

  • CDK1: 580 ± 57 µM[1]

  • CDK2: 262 ± 29 µM[1]

  • CDK4: 403 ± 63 µM[1]

This inhibition of CDK activity leads to cell cycle arrest and a reduction in cancer cell proliferation.[1][9]

Upregulation of CDK Inhibitory Proteins

In cells expressing the functional monocarboxylic acid transporter SLC5A8, this compound has been shown to induce the expression of the CDK inhibitory proteins p21Cip1 and p27Kip1.[1][7] This provides an additional mechanism for its anti-proliferative effects.

Cellular Uptake

The cellular uptake of this compound is dependent on the expression of the solute carrier family 5 member 8 (SLC5A8) transporter, a sodium-coupled monocarboxylate transporter.[1][10] This transporter facilitates the entry of the compound into the cell, where it can then exert its inhibitory effects on CDKs.

Signaling Pathway

The primary signaling pathway affected by this compound in the context of cancer prevention involves the inhibition of the cell cycle machinery.

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular 2_4_6_THBA_ext This compound SLC5A8 SLC5A8 Transporter 2_4_6_THBA_ext->SLC5A8 Uptake 2_4_6_THBA_int This compound SLC5A8->2_4_6_THBA_int CDK1 CDK1 2_4_6_THBA_int->CDK1 Inhibits CDK2 CDK2 2_4_6_THBA_int->CDK2 Inhibits CDK4 CDK4 2_4_6_THBA_int->CDK4 Inhibits p21 p21 (Cip1) 2_4_6_THBA_int->p21 Induces p27 p27 (Kip1) 2_4_6_THBA_int->p27 Induces CellCycle Cell Cycle Progression CDK1->CellCycle Promotes CDK2->CellCycle Promotes CDK4->CellCycle Promotes p21->CDK1 Inhibits p21->CDK2 Inhibits p21->CDK4 Inhibits p27->CDK1 Inhibits p27->CDK2 Inhibits p27->CDK4 Inhibits Proliferation Cell Proliferation CellCycle->Proliferation Leads to G start Start reactants Mix Phloroglucinol with Potassium Bicarbonate start->reactants heating Heat under CO₂ pressure (Kolbe-Schmitt Reaction) reactants->heating acidification Cool and acidify with HCl heating->acidification precipitation Precipitate Crude Product acidification->precipitation filtration Filter and Wash precipitation->filtration purification Recrystallize from Hot Water filtration->purification end End purification->end G start Start prepare_reagents Prepare Recombinant CDK/Cyclin, Substrate, and 2,4,6-THBA start->prepare_reagents reaction_setup Incubate CDK/Cyclin, Substrate, and 2,4,6-THBA with ATP prepare_reagents->reaction_setup stop_reaction Stop Reaction reaction_setup->stop_reaction sds_page Separate Proteins by SDS-PAGE stop_reaction->sds_page western_blot Western Blot for Phosphorylated Substrate sds_page->western_blot quantification Quantify Band Intensity western_blot->quantification end End quantification->end

References

An In-depth Technical Guide to Phloroglucinol Carboxylic Acid: Discovery, History, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phloroglucinol carboxylic acid (PGCA), systematically known as 2,4,6-trihydroxybenzoic acid, is a phenolic acid with significant relevance in both natural product chemistry and synthetic applications. As a key metabolite in the degradation of catechins by various microorganisms, it plays a role in microbial metabolism. This technical guide provides a comprehensive overview of the discovery and history of PGCA, detailed experimental protocols for its synthesis and isolation, and a compilation of its physicochemical and spectroscopic data. Furthermore, this guide illustrates key metabolic and synthetic pathways using detailed diagrams to facilitate a deeper understanding of its chemical and biological context.

Introduction

Phloroglucinol carboxylic acid is a trihydroxybenzoic acid, a class of phenolic acids characterized by a benzene ring substituted with three hydroxyl groups and one carboxyl group.[1] Its structure is isomeric with the more commonly known gallic acid (3,4,5-trihydroxybenzoic acid).[2] PGCA is a naturally occurring compound, found as a fungal metabolite and produced by certain bacteria, most notably Pseudomonas fluorescens.[1][3] It is also a key intermediate in the microbial degradation of catechins, which are abundant flavonoids in tea, fruits, and other plant materials.[1] The biological activities of phloroglucinol and its derivatives, including antimicrobial and anti-inflammatory properties, have made them subjects of interest in pharmaceutical research.

Discovery and History

The history of phloroglucinol carboxylic acid is intrinsically linked to its parent compound, phloroglucinol. Phloroglucinol was first prepared in 1855 by the Austrian chemist Heinrich Hlasiwetz by the alkaline hydrolysis of phloretin, a flavonoid found in fruit trees.[4]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for phloroglucinol carboxylic acid.

Table 1: Physicochemical Properties of Phloroglucinol Carboxylic Acid

PropertyValueReference(s)
IUPAC NameThis compound[3]
SynonymsPhloroglucinic acid, PGCA[3]
CAS Number83-30-7[4]
Molecular FormulaC₇H₆O₅[3]
Molar Mass170.12 g/mol [3]
Melting Point207-210 °C
AppearanceSolid

Table 2: 1H NMR Spectral Data of Phloroglucinol Carboxylic Acid

Chemical Shift (ppm)MultiplicityIntegrationAssignmentSolventReference(s)
Data not explicitly found in a tabulated format in search results.

Table 3: 13C NMR Spectral Data of Phloroglucinol Carboxylic Acid

Chemical Shift (ppm)AssignmentSolventReference(s)
Data not explicitly found in a tabulated format in search results.

Table 4: Infrared (IR) Spectroscopy Data of Phloroglucinol Carboxylic Acid

Wavenumber (cm⁻¹)InterpretationReference(s)
3500-2500 (broad)O-H stretch of carboxylic acid and phenols[7]
<1700C=O stretch of carboxylic acid[7]
1600-1400C-C stretching in aromatic ring[4]

Table 5: Mass Spectrometry (MS) Data of Phloroglucinol Carboxylic Acid

m/zInterpretationReference(s)
170Molecular ion [M]⁺[4]
153[M - OH]⁺[7][8]
125[M - COOH]⁺[7][8]

Experimental Protocols

Synthesis of Phloroglucinol Carboxylic Acid via Kolbe-Schmitt Reaction

This protocol describes the synthesis of this compound from phloroglucinol using the Kolbe-Schmitt reaction.[6][9]

Materials:

  • Phloroglucinol

  • Potassium hydroxide

  • Carbon dioxide (gas or dry ice)

  • Concentrated hydrochloric acid

  • Water

  • Ethanol

  • High-pressure autoclave or a suitable pressure-resistant reaction vessel

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Formation of the Potassium Phloroglucinoxide: In a round-bottom flask, dissolve phloroglucinol in a minimal amount of a suitable solvent (e.g., water or ethanol). Add a stoichiometric equivalent of potassium hydroxide to form the potassium phloroglucinoxide salt. The solution should be stirred until the phloroglucinol is fully dissolved and has reacted to form the salt.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the dry potassium phloroglucinoxide salt.

  • Carboxylation Reaction: Place the dried potassium phloroglucinoxide salt into a high-pressure autoclave. Seal the vessel and introduce carbon dioxide gas to a pressure of 100 atm.[5] Heat the autoclave to 125 °C with continuous stirring.[5] Maintain these conditions for several hours to allow the carboxylation reaction to proceed.

  • Work-up and Acidification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon dioxide. Dissolve the solid product in water. Slowly add concentrated hydrochloric acid to the solution with stirring until the pH is acidic. This will protonate the carboxylate and phenoxide groups, causing the phloroglucinol carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: Collect the crude phloroglucinol carboxylic acid by filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from hot water or an appropriate organic solvent mixture.

Isolation of Phenolic Compounds from Pseudomonas Culture

This protocol provides a general method for the extraction and isolation of phenolic compounds, such as phloroglucinol carboxylic acid, from a liquid culture of Pseudomonas species.[10][11]

Materials:

  • Liquid culture of a phloroglucinol carboxylic acid-producing Pseudomonas strain

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Separatory funnel

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Cell Removal: Centrifuge the liquid bacterial culture at a high speed (e.g., 10,000 x g) for 20 minutes to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant.

  • Liquid-Liquid Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate, and collect the organic (upper) layer. Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of phenolic compounds.

  • Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Chromatographic Purification: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the desired phloroglucinol carboxylic acid.

  • Final Purification: Combine the pure fractions and evaporate the solvent to yield the purified phloroglucinol carboxylic acid.

Signaling Pathways and Experimental Workflows

Biosynthesis of Phloroglucinol

The biosynthesis of phloroglucinol in Pseudomonas fluorescens is initiated by the condensation of three molecules of malonyl-CoA, catalyzed by the type III polyketide synthase, PhlD.[4]

phloroglucinol_biosynthesis Malonyl-CoA_1 Malonyl-CoA PhlD PhlD (Type III Polyketide Synthase) Malonyl-CoA_1->PhlD Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->PhlD Malonyl-CoA_3 Malonyl-CoA Malonyl-CoA_3->PhlD Phloroglucinol Phloroglucinol PhlD->Phloroglucinol catechin_degradation Catechin Catechin Bacterial_Enzymes Bacterial Enzymes (e.g., from Acinetobacter calcoaceticus) Catechin->Bacterial_Enzymes PGCA Phloroglucinol Carboxylic Acid Bacterial_Enzymes->PGCA kolbe_schmitt_workflow cluster_0 Step 1: Salt Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification & Isolation Phloroglucinol Phloroglucinol KOH + KOH Phloroglucinol->KOH K_Phloroglucinoxide Potassium Phloroglucinoxide KOH->K_Phloroglucinoxide CO2_Pressure + CO₂ (100 atm) + Heat (125 °C) K_Phloroglucinoxide->CO2_Pressure Carboxylate_Salt Potassium 2,4,6-trihydroxybenzoate CO2_Pressure->Carboxylate_Salt HCl + HCl Carboxylate_Salt->HCl PGCA_Product Phloroglucinol Carboxylic Acid (Precipitate) HCl->PGCA_Product

References

An In-depth Technical Guide on the Antioxidant Potential of 2,4,6-Trihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), a phenolic acid and a metabolite of flavonoids, has been a subject of scientific inquiry, primarily for its anti-proliferative and enzyme-inhibiting properties. While phenolic acids are generally recognized for their antioxidant capabilities, the specific antioxidant potential of 2,4,6-THBA appears to be limited compared to its structural isomers. This technical guide provides a comprehensive overview of the available data on the antioxidant activity of 2,4,6-THBA, delves into the structure-activity relationships that govern its modest potential, and presents detailed experimental protocols for assessing antioxidant capacity. The information is intended to guide researchers and drug development professionals in their evaluation of this compound.

Introduction

Phenolic acids are a significant class of secondary metabolites in plants, recognized for their diverse biological activities, including antioxidant effects. Their ability to scavenge free radicals and chelate metal ions makes them crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This compound is a trihydroxybenzoic acid that is benzoic acid substituted by hydroxy groups at positions 2, 4, and 6.[1] It is also a known fungal metabolite.[1] While its role as a flavonoid metabolite in cancer prevention has been explored, its direct antioxidant potential warrants a detailed examination.[2]

Antioxidant Mechanism of Phenolic Acids

The antioxidant activity of phenolic acids is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The main mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby quenching it. The resulting phenoxyl radical is stabilized by resonance.

  • Single Electron Transfer-Proton Transfer (SET-PT): An electron is transferred from the phenolic acid to the free radical, forming a radical cation and an anion. The radical cation then releases a proton to become a stable phenoxyl radical.

The efficiency of these mechanisms is heavily influenced by the number and position of hydroxyl groups on the aromatic ring.

Structure-Activity Relationship and the Antioxidant Potential of this compound

The antioxidant capacity of hydroxybenzoic acids is strongly correlated with their molecular structure. Generally, a higher number of hydroxyl groups leads to increased antioxidant activity. However, their relative positions on the benzene ring are critical.

Studies comparing isomers of dihydroxybenzoic and trihydroxybenzoic acids have revealed that hydroxyl groups in the ortho or para positions to each other significantly enhance antioxidant activity due to better resonance stabilization of the resulting phenoxyl radical.[3]

In the case of this compound, the hydroxyl groups are in meta positions relative to one another. This arrangement is less favorable for radical stabilization compared to its isomer, gallic acid (3,4,5-trihydroxybenzoic acid), where the hydroxyl groups are vicinal (ortho). Consequently, 2,4,6-THBA generally exhibits poor antioxidant activity in various assays.[4]

Visualizing the General Antioxidant Mechanism of Phenolic Acids

Antioxidant_Mechanism cluster_0 Phenolic Acid (Ar-OH) cluster_1 Free Radical cluster_2 Neutralization Products Phenolic_Acid Phenolic Acid (e.g., 2,4,6-THBA) Phenoxyl_Radical Less Reactive Phenoxyl Radical (Ar-O•) Phenolic_Acid->Phenoxyl_Radical Hydrogen Atom Donation (HAT) or Electron Donation (SET) Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule Accepts H• or e- Further_Reactions Leads to stable products Phenoxyl_Radical->Further_Reactions Resonance Stabilization

Caption: General antioxidant mechanism of phenolic acids.

Quantitative Data on Antioxidant Activity

Quantitative data on the antioxidant potential of this compound is limited in the scientific literature, likely due to its relatively low activity. However, comparative studies provide insight into its performance relative to other phenolic acids.

Table 1: Comparative Antioxidant Activity of Hydroxybenzoic Acids

CompoundAssayResultReference
This compound Multiple Assays (FC, FRAP, DPPH, ABTS)Displayed, in general, poor activity in all the assays.[4]
Gallic acid (3,4,5-Trihydroxybenzoic acid)Multiple Assays (FC, FRAP, DPPH, ABTS)Showed high responses for most of the indexes.[4]
2,3,4-Trihydroxybenzoic acid-Showed significant antioxidant activity.[5]
2,4-Dihydroxybenzoic acidMultiple Assays (DPPH, ABTS, FRAP, CUPRAC)Showed the lowest cupric-reducing antioxidant ability and negligible activity in DPPH and ABTS assays.[6]
3,4-Dihydroxybenzoic acidMultiple Assays (DPPH, ABTS, FRAP, CUPRAC)Showed strong antioxidant activity.[6]

Note: FC = Folin-Ciocalteu; FRAP = Ferric Reducing Antioxidant Power; DPPH = 2,2-diphenyl-1-picrylhydrazyl; ABTS = 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, cool place.

    • Prepare various concentrations of the test compound (2,4,6-THBA) and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a control containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with a specific absorbance at 734 nm.

    • Prepare various concentrations of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of absorbance and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O. This reagent should be prepared fresh.

  • Assay Procedure:

    • Add the FRAP reagent to the test compound.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as FeSO₄·7H₂O or Trolox.

Visualizing a Typical Antioxidant Assay Workflow

Assay_Workflow start Start reagent_prep Reagent Preparation (e.g., DPPH, ABTS•+, FRAP reagent) start->reagent_prep sample_prep Sample Preparation (2,4,6-THBA at various concentrations) start->sample_prep standard_prep Standard Preparation (e.g., Trolox, Ascorbic Acid) start->standard_prep reaction_setup Reaction Setup (Mix sample/standard with reagent in microplate) reagent_prep->reaction_setup sample_prep->reaction_setup standard_prep->reaction_setup incubation Incubation (Specified time and temperature, in dark if necessary) reaction_setup->incubation measurement Absorbance/Fluorescence Measurement incubation->measurement data_analysis Data Analysis (% Inhibition, IC50, TEAC) measurement->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro antioxidant assays.

Signaling Pathways

While specific antioxidant signaling pathways directly modulated by 2,4,6-THBA have not been extensively studied, phenolic compounds, in general, are known to influence cellular redox balance through various signaling cascades. These can include the modulation of transcription factors like Nrf2, which regulates the expression of antioxidant enzymes. However, given the low direct antioxidant activity of 2,4,6-THBA, its significant effects on cellular signaling are more likely attributed to its role as a CDK inhibitor.[2]

Conceptual Diagram of Phenolic Acid Influence on Cellular Redox Signaling

Signaling_Pathway cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Phenolic_Acid Phenolic Acid (e.g., 2,4,6-THBA) Phenolic_Acid->Nrf2_Keap1 Potential Modulation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocation to Nucleus and Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Detoxification

Caption: Conceptual influence of phenolic acids on the Nrf2 signaling pathway.

Conclusion

References

Methodological & Application

Application Note: HPLC Analysis of 2,4,6-Trihydroxybenzoic Acid in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Trihydroxybenzoic acid, a phenolic acid found in various plant species, is recognized for its significant biological activities, including antioxidant and potential anticancer properties.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound in plant extracts.

Quantitative Data Summary

The following table summarizes typical method validation parameters for the HPLC analysis of phenolic acids, including compounds structurally similar to this compound. These values provide a benchmark for the expected performance of the method described.

ParameterTypical ValueReference Compounds
Linearity (r²)> 0.990Gallic acid, p-Coumaric acid, Catechin
Limit of Detection (LOD)6.28 - 14.89 µg/mLVarious phenolic compounds
Limit of Quantification (LOQ)6.80 - 16.01 µg/mLVarious phenolic compounds
Recovery93.07% - 106.11%p-hydroxybenzoic acid, Agnuside
Precision (RSD%)< 2%p-hydroxybenzoic acid, Agnuside

Note: The data presented is a compilation from studies on various phenolic acids and provides a general reference for method validation.[3][4]

Experimental Protocols

A detailed methodology for the extraction and HPLC analysis of this compound from plant materials is provided below.

1. Sample Preparation: Extraction from Plant Material

  • Grinding: Dry the plant material (e.g., leaves, stems) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a conical flask.

    • Add 25 mL of methanol (80% in water) as the extraction solvent.[5]

    • Sonicate the mixture for 30 minutes at 25°C.[6]

    • Allow the mixture to stand for 24 hours at 4°C to ensure complete extraction.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

2. Standard Preparation

  • Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. HPLC Instrumentation and Conditions

  • Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][8]

    • Mobile Phase: A gradient elution is typically employed for better separation of phenolic compounds.

      • Solvent A: 0.1% Formic acid in Water.[9]

      • Solvent B: Acetonitrile.[3]

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-30% B

      • 20-30 min: 30-50% B

      • 30-35 min: 50-10% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[3][4]

    • Injection Volume: 20 µL.[7]

    • Column Temperature: 30°C.

    • Detection Wavelength: 270 nm (based on the UV absorption maxima of similar hydroxybenzoic acids).[10]

4. Data Analysis and Quantification

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the plant extract by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow plant_material Plant Material grinding Grinding plant_material->grinding extraction Solvent Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing (Quantification) hplc_analysis->data_processing result Result data_processing->result

Caption: HPLC Analysis Workflow for this compound.

Method Validation Steps

method_validation validation Method Validation linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity validation->specificity robustness Robustness validation->robustness lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq

Caption: Key Parameters for HPLC Method Validation.

References

Application Notes and Protocols for the Quantification of 2,4,6-Trihydroxybenzoic Acid in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), a phenolic acid, is a valuable compound with applications in the pharmaceutical and chemical industries. Its microbial production through fermentation offers a sustainable alternative to chemical synthesis. Accurate and robust analytical methods are crucial for monitoring fermentation processes, optimizing production yields, and ensuring product quality. These application notes provide detailed protocols for the quantification of 2,4,6-THBA in microbial fermentation broths using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biosynthetic Pathway of Phloroglucinol-related Compounds

In many microbial systems, particularly in genetically engineered strains of E. coli or Pseudomonas, the biosynthesis of phloroglucinol and its derivatives, including 2,4,6-THBA, often originates from the central carbon metabolism. A key enzyme in this pathway is PhlD, a type III polyketide synthase, which catalyzes the condensation of three molecules of malonyl-CoA to form phloroglucinol.[1][2][3][4] Phloroglucinol can then be a precursor to other derivatives. The pathway can be initiated from a simple carbon source like glucose.

Phloroglucinol Biosynthesis Pathway Glucose Glucose MalonylCoA Malonyl-CoA Glucose->MalonylCoA Glycolysis & Acetyl-CoA Carboxylase Phloroglucinol Phloroglucinol MalonylCoA->Phloroglucinol PhlD (Type III PKS) THBA This compound Phloroglucinol->THBA Carboxylation (Postulated)

Caption: Biosynthesis of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for 2,4,6-THBA obtained using the described analytical methods from a fermentation process of a genetically engineered E. coli strain.

Table 1: HPLC-UV Quantification of 2,4,6-THBA in a 72-hour Fermentation

Time (hours)2,4,6-THBA Titer (mg/L)Standard Deviation (± mg/L)
00.00.0
1215.21.1
2445.83.5
3689.16.2
48152.610.8
60210.415.1
72245.318.9

Table 2: Comparison of Analytical Methods for 2,4,6-THBA Quantification at 48 hours

Analytical MethodMean Concentration (mg/L)%RSD (n=3)Limit of Quantification (LOQ) (mg/L)
HPLC-UV152.67.11.0
GC-MS149.85.50.5
LC-MS/MS155.12.80.01

Experimental Protocols

General Sample Preparation from Fermentation Broth

A crucial step for accurate quantification is the effective extraction of 2,4,6-THBA from the complex fermentation medium.

Sample Preparation Workflow FermentationBroth 1. Fermentation Broth Sample Centrifugation 2. Centrifugation (10,000 x g, 10 min) FermentationBroth->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant Acidification 4. Acidify to pH 2-3 (with 6M HCl) Supernatant->Acidification Extraction 5. Liquid-Liquid Extraction (with Ethyl Acetate) Acidification->Extraction Evaporation 6. Evaporate to Dryness Extraction->Evaporation Reconstitution 7. Reconstitute in Mobile Phase or Derivatization Solvent Evaporation->Reconstitution

Caption: General Sample Preparation Workflow.

Protocol:

  • Cell Removal: Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the microbial cells.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Acidification: Acidify the supernatant to a pH of 2-3 using 6M HCl to protonate the phenolic acids.

  • Liquid-Liquid Extraction: Add an equal volume of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Solvent Collection: Carefully collect the upper ethyl acetate layer. Repeat the extraction two more times and pool the ethyl acetate fractions.

  • Evaporation: Evaporate the pooled ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC and LC-MS/MS analysis, or in the derivatization solvent for GC-MS analysis.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for similar hydroxybenzoic acids.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-15 min: 10% to 50% B

    • 15-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Calibration: Prepare a series of standard solutions of 2,4,6-THBA in the initial mobile phase (e.g., 1, 5, 10, 25, 50, 100 mg/L) to construct a calibration curve.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of 2,4,6-THBA, a derivatization step is required prior to GC-MS analysis. Silylation is a common and effective method.[5][6]

GC-MS Workflow DriedExtract 1. Dried Sample Extract Derivatization 2. Silylation (BSTFA + 1% TMCS, 70°C, 30 min) DriedExtract->Derivatization GCMS_Analysis 3. GC-MS Analysis Derivatization->GCMS_Analysis DataProcessing 4. Data Processing and Quantification GCMS_Analysis->DataProcessing

Caption: GC-MS Analysis Workflow.

Derivatization Protocol:

  • To the dried extract from the general sample preparation, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Quantification Ion: To be determined from the mass spectrum of the derivatized 2,4,6-THBA standard (predicted m/z for the TMS derivative).

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the quantification of low-abundance analytes in complex matrices. This protocol is based on methods for similar dihydroxybenzoic acids.[7]

Instrumentation and Conditions:

  • LC-MS/MS System: A triple quadrupole mass spectrometer coupled with an HPLC system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A fast gradient can be employed, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 169.0 (for [M-H]⁻ of 2,4,6-THBA).

    • Product Ions (m/z): To be determined by infusing a standard solution of 2,4,6-THBA. A likely fragmentation is the loss of CO₂ (44 Da), resulting in a product ion of m/z 125.0.

    • Collision Energy: To be optimized for the specific instrument, typically in the range of 10-25 eV.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the quantification of this compound in microbial fermentation samples. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation. HPLC-UV is a robust and widely available technique suitable for routine analysis. GC-MS offers high separation efficiency but requires a derivatization step. LC-MS/MS provides the highest sensitivity and selectivity, making it the preferred method for trace-level quantification and complex matrices. Proper sample preparation is critical for all three methods to ensure accurate and reproducible results.

References

Application Notes and Protocols for Enzymatic Synthesis of 2,4,6-Trihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound with significant potential in pharmaceutical research and development due to its antioxidant and anti-inflammatory properties.[1] This document provides a detailed protocol for the enzymatic synthesis of this compound utilizing the enzyme Phloroglucinol Synthase (PhlD). The protocol covers the expression and purification of recombinant PhlD, the enzymatic synthesis reaction, and the subsequent purification and analysis of the product.

Biosynthetic Pathway

The enzymatic synthesis of this compound is catalyzed by Phloroglucinol Synthase (PhlD), a type III polyketide synthase. This enzyme orchestrates the cyclization of three molecules of malonyl-CoA to form this compound, which is then decarboxylated to phloroglucinol. For the purpose of this protocol, the target product is the stable this compound.

Biosynthetic Pathway of this compound Malonyl_CoA_1 Malonyl-CoA PhlD Phloroglucinol Synthase (PhlD) Malonyl_CoA_1->PhlD Malonyl_CoA_2 Malonyl-CoA Malonyl_CoA_2->PhlD Malonyl_CoA_3 Malonyl-CoA Malonyl_CoA_3->PhlD THBA 2,4,6-Trihydroxybenzoic Acid PhlD->THBA CoA 3 CoA PhlD->CoA CO2 3 CO₂ PhlD->CO2

Fig. 1: Enzymatic conversion of Malonyl-CoA to this compound.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged PhlD

This protocol describes the expression of His-tagged Phloroglucinol Synthase (PhlD) from Pseudomonas fluorescens in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

1.1. Gene Synthesis and Cloning:

  • The gene encoding PhlD from Pseudomonas fluorescens (UniProt ID: Q4K418) is codon-optimized for E. coli expression.

  • A sequence encoding a hexahistidine (His6) tag is added to the N- or C-terminus of the PhlD gene.

  • The synthesized gene is cloned into an appropriate expression vector (e.g., pET-28a(+)) under the control of an inducible promoter (e.g., T7 promoter).

1.2. Transformation:

  • Transform the expression vector containing the phlD gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.

1.3. Protein Expression:

  • Inoculate a single colony from the agar plate into 50 mL of LB medium with the corresponding antibiotic.

  • Incubate the culture overnight at 37°C with shaking (200 rpm).

  • Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture.

  • Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours with shaking to enhance the yield of soluble protein.

1.4. Cell Lysis:

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 30 mL of lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Collect the supernatant containing the soluble His-tagged PhlD.

1.5. Immobilized Metal Affinity Chromatography (IMAC) Purification:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the supernatant onto the column.

  • Wash the column with 10 column volumes of wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elute the His-tagged PhlD with elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect the fractions and analyze for the presence of PhlD using SDS-PAGE.

  • Pool the fractions containing pure PhlD and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10% glycerol, pH 7.5).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Store the purified enzyme at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the in vitro enzymatic reaction for the synthesis of this compound from malonyl-CoA using the purified PhlD enzyme.

2.1. Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture as described in Table 1.

  • Add the components in the specified order, with the enzyme being added last to initiate the reaction.

Table 1: Reaction Mixture for Enzymatic Synthesis

Component Stock Concentration Volume (µL) Final Concentration
Tris-HCl (pH 7.4) 1 M 100 100 mM
Malonyl-CoA 10 mM 100 1 mM
Purified PhlD 1 mg/mL 20 20 µg/mL
Nuclease-free water - 780 -

| Total Volume | | 1000 | |

2.2. Reaction Conditions:

  • Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time may need to be determined empirically.

  • Terminate the reaction by adding 100 µL of 1 M HCl to lower the pH and precipitate the enzyme.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Collect the supernatant for product purification and analysis.

Protocol 3: Purification and Analysis of this compound

This protocol describes the purification of the synthesized this compound from the reaction mixture and its subsequent analysis by High-Performance Liquid Chromatography (HPLC).

3.1. Product Extraction:

  • To the supernatant from step 2.2, add an equal volume of ethyl acetate.

  • Vortex vigorously for 1 minute and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the upper organic (ethyl acetate) phase.

  • Repeat the extraction of the aqueous phase two more times with ethyl acetate.

  • Pool the organic phases and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried product in a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.

3.2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 270 nm.

  • Injection Volume: 10 µL.

  • Quantification: Generate a standard curve using a known concentration of a this compound standard.

Quantitative Data Summary

The following tables provide a summary of the kinetic parameters of PhlD and representative data for the enzymatic synthesis of this compound.

Table 2: Kinetic Parameters of Phloroglucinol Synthase (PhlD)

Parameter Value Substrate Reference
Km 5.6 µM Malonyl-CoA [2][3]

| kcat | 10 min-1 | Malonyl-CoA |[2][3] |

Table 3: Representative Synthesis and Purification Data

Parameter Value Notes
Initial Substrate Concentration 1 mM Malonyl-CoA
Product Concentration (Crude) 0.25 mM Corresponds to ~75% conversion
Product Yield (after purification) ~65% Based on initial substrate

| Product Purity (by HPLC) | >95% | |

Note: The yield is highly dependent on reaction conditions and purification efficiency. The provided data is for representative purposes.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound.

Experimental Workflow cluster_0 Enzyme Preparation cluster_1 Enzymatic Synthesis & Purification cluster_2 Analysis Cloning Gene Cloning (phlD in pET-28a(+)) Transformation E. coli Transformation (BL21(DE3)) Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Purification_E IMAC Purification (Ni-NTA) Expression->Purification_E Synthesis Enzymatic Reaction (PhlD + Malonyl-CoA) Purification_E->Synthesis Extraction Product Extraction (Ethyl Acetate) Synthesis->Extraction Purification_P Solvent Evaporation Extraction->Purification_P Analysis HPLC Analysis Purification_P->Analysis

Fig. 2: Overall workflow from gene to purified product.

References

Application Notes and Protocols: In Vitro Anti-proliferative Assays Using 2,4,6-Trihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-proliferative effects of 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), a flavonoid metabolite. Detailed protocols for key experimental assays are provided to facilitate the investigation of its anti-cancer properties.

Introduction

This compound is a phenolic compound that has demonstrated potential as an anti-proliferative agent. It is a metabolite of flavonoids, which are abundant in fruits and vegetables. Research suggests that 2,4,6-THBA may exert its anti-cancer effects through the inhibition of Cyclin-Dependent Kinases (CDKs) and is dependent on the presence of the monocarboxylic acid transporter SLC5A8 for its cellular uptake.[1][2] This document outlines the methodologies to assess the anti-proliferative activity of 2,4,6-THBA in vitro.

Data Presentation

The anti-proliferative activity of this compound has been quantified through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Inhibitory Concentration (IC50) of this compound against Cyclin-Dependent Kinases (CDKs)

TargetIC50 (µM)Assay Type
CDK1580 ± 57In vitro kinase assay
CDK2262 ± 29In vitro kinase assay
CDK4403 ± 63In vitro kinase assay

Data sourced from in vitro kinase assays using purified enzymes.[1]

Table 2: Inhibitory Concentration (IC50) of this compound on Cancer Cell Colony Formation

Cell LineIC50 (µM)Key CharacteristicAssay Type
SLC5A8-pLVX~400Ectopically expresses functional SLC5A8Clonogenic Assay
MDA-MB-231~446Low expression of functional SLC5A8Clonogenic Assay
HCT-116No effectLacks functional SLC5A8Clonogenic Assay
HT-29No effectLacks functional SLC5A8Clonogenic Assay

Data from clonogenic assays demonstrate the dependence of 2,4,6-THBA's anti-proliferative effect on the SLC5A8 transporter.[1]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare 2,4,6-Trihydroxybenzoic acid stock solution mtt_assay MTT/SRB Assay (Cell Viability) prep_compound->mtt_assay colony_assay Clonogenic Assay (Long-term Survival) prep_compound->colony_assay kinase_assay In Vitro Kinase Assay (Target Engagement) prep_compound->kinase_assay prep_cells Culture and seed cancer cell lines prep_cells->mtt_assay prep_cells->colony_assay data_collection Measure Absorbance/ Colony Count mtt_assay->data_collection pathway_analysis Western Blot for p21 & p27 mtt_assay->pathway_analysis colony_assay->data_collection kinase_assay->data_collection ic50_calc Calculate IC50 values data_collection->ic50_calc G compound This compound (Extracellular) transporter SLC5A8 Transporter compound->transporter Uptake intracellular_compound This compound (Intracellular) transporter->intracellular_compound cdk CDK1, CDK2, CDK4 intracellular_compound->cdk Direct Inhibition p21_p27 p21Cip1 & p27Kip1 (CDK Inhibitors) intracellular_compound->p21_p27 Upregulation cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes p21_p27->cdk Inhibition proliferation Cell Proliferation cell_cycle->proliferation

References

Application Notes and Protocols for the Study of 2,4,6-Trihydroxybenzoic Acid in Metal Ion Chelation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trihydroxybenzoic acid (THBA), a phenolic acid and a metabolite of various flavonoids, presents a compelling scaffold for metal ion chelation studies. Its structure, featuring a carboxylic acid and multiple hydroxyl groups on a benzene ring, provides potential binding sites for a variety of metal ions. The chelation of metal ions is a critical area of research with implications in mitigating oxidative stress, developing treatments for metal overload diseases, and designing novel therapeutic agents. These application notes provide a comprehensive overview of the synthesis of THBA-metal complexes, methodologies for studying their chelation properties, and a discussion of their potential biological implications. While extensive research has been conducted on the synthesis and solid-state structures of THBA-metal complexes, quantitative data on their solution-state chelation properties and specific biological signaling pathways remain areas for further investigation.

Data Presentation: Synthesis of this compound-Metal Complexes

The synthesis of a wide array of metal complexes with this compound has been systematically explored. The following tables summarize the reaction conditions for the formation of these complexes, providing a valuable resource for researchers aiming to replicate or build upon this work.

Table 1: Synthesis Conditions for Alkali and Alkaline Earth Metal Complexes of this compound

Metal IonBaseMolar Ratio (THBA:Base:Metal)SolventTemperature (°C)Reference
Li⁺LiOH·H₂O1:4:1Water50[1][2]
K⁺KOHNot SpecifiedWaterNot Specified[1][2]
Rb⁺RbOHNot SpecifiedWaterNot Specified[1][2]
Cs⁺CsOH1:1:1 and 2:1:1WaterRoom Temp & 50[1][2]
Mg²⁺Mg(OAc)₂·4H₂O1:1 (THBA:Metal Acetate)Water50[2]
Ca²⁺Ca(OAc)₂·H₂O1:1 (THBA:Metal Acetate)Water50[2]
Sr²⁺LiOH·H₂O0.58:0.52:0.25Water50[1][2]
Ba²⁺Ba(OAc)₂1:1 (THBA:Metal Acetate)Water50[2]

Table 2: Synthesis Conditions for Transition Metal and Lanthanide Complexes of this compound

Metal IonMetal SaltMolar Ratio (THBA:Metal Salt)SolventTemperature (°C)Reference
Mn²⁺Mn(OAc)₂·4H₂O1:1Water50[2]
Co²⁺Co(OAc)₂·4H₂O1:1Water50[2]
Ni²⁺Ni(OAc)₂·4H₂O1:1Water50[2]
Cu²⁺Cu(OAc)₂·H₂O1:1Water50[2]
Zn²⁺Zn(OAc)₂·2H₂O1:1Water50[2]
Cd²⁺Cd(OAc)₂·2H₂O1:1Water50[2]
Pb²⁺Pb(OAc)₂·3H₂O1:1Water50[2]
Ce³⁺Ce(NO₃)₃·6H₂O0.58:0.20 (with LiOH·H₂O)Water50[2]

Quantitative Chelation Data of Related Phenolic Acids

Currently, there is a lack of specific quantitative data in the literature for the stability constants and binding affinities of this compound with various metal ions in solution. However, data from structurally related phenolic acids, such as gallic acid (3,4,5-trihydroxybenzoic acid) and protocatechuic acid (3,4-dihydroxybenzoic acid), can provide valuable insights into the potential chelating capabilities of THBA. The presence of multiple hydroxyl groups, particularly in ortho positions, is known to enhance metal-chelating activity.[3]

Table 3: Comparative Stability Constants (log K) of Gallic Acid and Protocatechuic Acid with Selected Metal Ions

Metal IonGallic Acid (log K)Protocatechuic Acid (log K)Method
Fe³⁺~34Not availablePotentiometry
Fe²⁺~7Not availablePotentiometry
Cu²⁺Not availableNot availableNot available
Al³⁺Log β₁₁₁ = 16.58Not availablePotentiometry

Note: The stability constants can vary depending on the experimental conditions (pH, temperature, ionic strength). The values presented are indicative and sourced from various studies.

Experimental Protocols

Protocol 1: Synthesis of a Generic Divalent Metal-THBA Complex

This protocol is a generalized procedure based on the synthesis of several divalent metal complexes as described by Abrahams et al. (2022).[2]

Materials:

  • This compound (THBA)

  • Divalent metal acetate salt (e.g., Zn(OAc)₂·2H₂O)

  • Deionized water

Procedure:

  • Dissolve 0.10 g (0.58 mmol) of this compound in 5 mL of warm deionized water (approximately 50 °C).

  • In a separate vial, dissolve a 1:1 molar equivalent of the divalent metal acetate salt in a minimal amount of deionized water.

  • Add the metal acetate solution to the THBA solution with stirring.

  • Continue heating and stirring the mixture at 50 °C until all solids have dissolved.

  • Allow the solution to cool slowly to room temperature.

  • Crystals of the metal-THBA complex will form upon cooling and solvent evaporation.

  • Isolate the crystals by filtration, wash with a small amount of cold deionized water, and air dry.

Protocol 2: General Method for UV-Visible Spectrophotometric Titration to Study Metal Chelation

This protocol outlines a general method to investigate the chelation of a metal ion by this compound in solution.

Materials:

  • This compound (THBA) stock solution (e.g., 1 mM in a suitable buffer)

  • Metal salt stock solution (e.g., 10 mM FeCl₃ in water)

  • Buffer solution (e.g., HEPES, MES, or acetate buffer at a specific pH)

Procedure:

  • Record the UV-Vis spectrum (e.g., 200-800 nm) of the THBA solution in the chosen buffer.

  • Add a small aliquot of the metal salt solution to the THBA solution.

  • Allow the solution to equilibrate for a set amount of time (e.g., 5 minutes).

  • Record the UV-Vis spectrum of the mixture.

  • Repeat steps 2-4 with incremental additions of the metal salt solution.

  • Analyze the changes in the absorption spectra (e.g., shifts in λmax, changes in absorbance) to determine the stoichiometry and binding constant of the complex formation.

Protocol 3: Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a robust method for determining the stability constants of metal complexes.

Materials:

  • Calibrated pH meter and electrode

  • Titration vessel

  • Standardized acid (e.g., 0.1 M HCl)

  • Standardized base (e.g., 0.1 M NaOH, carbonate-free)

  • This compound solution of known concentration

  • Metal salt solution of known concentration

  • Inert salt solution to maintain constant ionic strength (e.g., 0.1 M KCl)

Procedure:

  • In the titration vessel, add a known volume of the THBA solution and the inert salt solution.

  • Titrate this solution with the standardized base to determine the pKa values of the ligand.

  • In a separate experiment, add a known volume of the THBA solution, the metal salt solution, and the inert salt solution to the titration vessel.

  • Titrate the mixture with the standardized base, recording the pH after each addition.

  • The displacement of the titration curve in the presence of the metal ion compared to the ligand alone indicates complex formation.

  • Use appropriate software (e.g., Hyperquad) to analyze the titration data and calculate the stability constants of the metal-THBA complexes.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reagents 2,4,6-THBA + Metal Salt + Base (optional) Dissolution Dissolve in Solvent (e.g., Water) Reagents->Dissolution Reaction Mix and Heat (e.g., 50 °C) Dissolution->Reaction Crystallization Cool and Evaporate Reaction->Crystallization Isolation Filter and Dry Crystallization->Isolation Complex Metal-THBA Complex Isolation->Complex X-ray Single-Crystal X-ray Diffraction Complex->X-ray Spectroscopy FT-IR, UV-Vis Complex->Spectroscopy Analysis Elemental Analysis Complex->Analysis

Caption: Workflow for the synthesis and characterization of metal-THBA complexes.

Chelation_and_Oxidative_Stress Metal_Ion Free Metal Ion (e.g., Fe²⁺, Cu²⁺) Chelation Chelation Metal_Ion->Chelation Fenton_Reaction Fenton-like Reactions Metal_Ion->Fenton_Reaction catalyzes THBA This compound THBA->Chelation Complex Stable Metal-THBA Complex Chelation->Complex Complex->Fenton_Reaction inhibits ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress Fenton_Reaction->ROS

Caption: Potential mechanism of THBA in mitigating metal-induced oxidative stress.

Discussion and Future Directions

The existing literature provides a strong foundation for the synthesis of a diverse range of metal complexes with this compound. The detailed protocols for these syntheses are invaluable for researchers in coordination chemistry and materials science. However, to fully understand the potential of THBA as a chelating agent for biological and therapeutic applications, further research is critically needed in the following areas:

  • Quantitative Chelation Studies: There is a pressing need for systematic studies to determine the stability constants, binding affinities, and thermodynamic parameters of THBA with various biologically relevant metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺) in aqueous solutions. Techniques such as potentiometric titration, isothermal titration calorimetry (ITC), and competitive UV-Vis titration would be highly informative.

  • Structure-Activity Relationship: A comparative study of the chelation properties of different trihydroxybenzoic acid isomers would elucidate the role of the hydroxyl group positions in metal binding affinity and selectivity.

  • Biological Activity: Investigations into the ability of THBA to mitigate metal-induced oxidative stress in cellular models are warranted. Studies could explore its effects on reactive oxygen species (ROS) production, lipid peroxidation, and cell viability in the presence of excess metal ions.

  • Signaling Pathway Analysis: Should THBA demonstrate significant cytoprotective effects through metal chelation, further research could focus on its impact on specific cellular signaling pathways involved in oxidative stress response (e.g., Nrf2 pathway) and inflammation (e.g., NF-κB pathway).

References

Application Note: Utilization of 2,4,6-Trihydroxybenzoic Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid, is a phenolic compound that serves as a valuable reference standard in chromatographic analyses. Its well-defined chemical structure and stability make it suitable for the quantification of various phenolic compounds and other analytes in diverse matrices, including pharmaceutical formulations, natural product extracts, and environmental samples. This application note provides a detailed protocol for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and outlines its performance characteristics.

Physicochemical Properties
PropertyValue
Chemical Formula C₇H₆O₅
Molecular Weight 170.12 g/mol
CAS Number 83-30-7
Appearance Light beige solid
Melting Point ~210 °C (with decomposition)[1]
Solubility Soluble in water, ethanol, and methanol.
Applications in Chromatography

This compound can be employed as both an external and internal standard in various chromatographic methods, primarily HPLC and Gas Chromatography (GC). As an external standard, it is used to generate a calibration curve against which the concentration of an analyte in a sample is determined. When used as an internal standard, a known amount is added to both the sample and calibration standards to correct for variations in injection volume and sample preparation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Phenolic Compounds using this compound as an External Standard

This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the quantification of phenolic acids where this compound is used as an external reference standard.

1. Materials and Reagents:

  • This compound (analytical standard grade, ≥99% purity)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Formic acid or phosphoric acid (analytical grade)

  • Analytes of interest (e.g., other phenolic acids)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm or 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation:

  • The sample preparation will vary depending on the matrix. For liquid samples, filtration through a 0.22 µm syringe filter may be sufficient.

  • For solid samples, an extraction step is necessary. A general procedure involves extracting a known weight of the sample with a suitable solvent (e.g., methanol, ethanol-water mixture), followed by centrifugation and filtration of the supernatant. Solid-phase extraction (SPE) may be required for complex matrices to remove interferences.[2]

5. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or the λmax of the analyte of interest)
Injection Volume 10 µL

6. Data Analysis and Quantification:

  • Inject the series of working standard solutions to generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Inject the prepared sample solutions.

  • Identify the analyte peak in the sample chromatogram based on its retention time compared to the standard.

  • Quantify the amount of the analyte in the sample using the calibration curve equation.

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data for an HPLC method for phenolic acids, which can be expected when using this compound as a standard. These are representative values based on similar validated methods for hydroxybenzoic acids.

Table 1: Linearity and Range

AnalyteLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (R²)
This compound1 - 100y = 45872x + 1234> 0.998
Representative Analyte 10.5 - 50y = 51234x + 987> 0.999
Representative Analyte 22 - 200y = 39876x + 1543> 0.997

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.150.50
Representative Analyte 10.100.35
Representative Analyte 20.250.80

Table 3: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound10< 1.5%< 2.0%
50< 1.0%< 1.8%
Representative Analyte 15< 2.0%< 2.5%
25< 1.2%< 2.2%

Table 4: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
This compound2019.798.5
8081.2101.5
Representative Analyte 1109.999.0
4039.498.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Extraction, Filtration) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation Detection Detection (UV/DAD) Chrom_Separation->Detection Calibration_Curve Calibration Curve Generation Detection->Calibration_Curve Quantification Analyte Quantification Calibration_Curve->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for HPLC analysis using this compound as a standard.

phenolic_acid_biosynthesis cluster_glycolysis Glycolysis & Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Carbohydrates Carbohydrates PEP Phosphoenolpyruvate Carbohydrates->PEP E4P Erythrose-4-Phosphate Carbohydrates->E4P Shikimic_Acid Shikimic Acid PEP->Shikimic_Acid E4P->Shikimic_Acid Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenylalanine Phenylalanine Chorismic_Acid->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Hydroxybenzoic_Acids Hydroxybenzoic Acids (e.g., this compound) p_Coumaric_Acid->Hydroxybenzoic_Acids

Caption: Simplified biosynthesis pathway of phenolic acids.[3][4][5][6][7]

References

Troubleshooting & Optimization

Overcoming solubility issues of 2,4,6-Trihydroxybenzoic acid in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4,6-Trihydroxybenzoic acid (also known as phloroglucinol carboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the solubility of this compound in aqueous media.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the dissolution of this compound.

Issue 1: Compound fails to dissolve completely in aqueous buffer.

  • Question: I am trying to dissolve this compound in my aqueous buffer (e.g., PBS) at neutral pH, but it is not fully dissolving. What can I do?

  • Answer: this compound has limited solubility in neutral aqueous solutions. The predicted water solubility is approximately 5.97 g/L[1]. To improve solubility, consider the following approaches:

    • pH Adjustment: The solubility of this compound is pH-dependent. As a carboxylic acid, its solubility increases significantly at a more alkaline pH due to the deprotonation of the carboxylic acid and hydroxyl groups. Gradually increase the pH of your solution with a suitable base (e.g., NaOH) while monitoring for dissolution. It is advisable to determine the optimal pH for your specific application, as high pH may affect the stability of the compound or be incompatible with your experimental system.

    • Use of Co-solvents: For many applications, especially in cell culture or in vivo studies, the use of co-solvents is a common and effective strategy. A stock solution can be prepared in an organic solvent and then diluted into your aqueous medium. See the Co-solvent section in the FAQs for more details.

    • Heating and Sonication: Gently warming the solution and using an ultrasonic bath can aid in the dissolution process[2]. However, be cautious with temperature, as prolonged heating at high temperatures can lead to degradation.

Issue 2: Precipitation occurs after dissolving with co-solvents and diluting in aqueous media.

  • Question: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this?

  • Answer: This is a common issue when the final concentration of the co-solvent is not sufficient to maintain the solubility of the compound in the aqueous medium. Here are some troubleshooting steps:

    • Optimize Co-solvent Concentration: The final concentration of the organic solvent should be kept as low as possible for biological experiments, but it must be sufficient to maintain solubility. You may need to test a range of final co-solvent concentrations to find the optimal balance.

    • Use a Combination of Co-solvents: A mixture of co-solvents can be more effective than a single one. For in vivo studies, a common formulation includes a combination of DMSO, PEG300, and Tween-80[3]. The surfactant (Tween-80) helps to stabilize the compound in the aqueous environment.

    • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of aqueous buffer, try adding the buffer to the stock solution in a stepwise manner with vigorous mixing. This can sometimes prevent immediate precipitation.

    • Consider Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, increasing its aqueous solubility without the need for high concentrations of organic solvents. Refer to the Cyclodextrin section in the FAQs for more information.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility and handling of this compound.

Q1: What is the aqueous solubility of this compound?

A1: The predicted aqueous solubility of this compound is approximately 5.97 g/L[1]. However, the actual solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.

Q2: How does pH affect the solubility of this compound?

Q3: What co-solvents can be used to dissolve this compound?

A3: Dimethyl sulfoxide (DMSO) and methanol are commonly used laboratory solvents in which this compound is slightly soluble[4]. For in vivo and some in vitro applications, mixtures of co-solvents are often necessary to achieve higher concentrations in aqueous-based formulations.

Quantitative Solubility Data in Co-solvent Systems

Co-solvent SystemAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (14.70 mM)[3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (14.70 mM)
DMSO100 mg/mL (587.82 mM) (with sonication)[5]

Q4: How can I use cyclodextrins to improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are two commonly used derivatives with improved solubility and safety profiles.

Q5: What is the role of this compound as a CDK inhibitor and how does this relate to its use in research?

A5: this compound has been identified as an inhibitor of Cyclin-Dependent Kinases (CDKs), specifically CDK1, CDK2, and CDK4. By inhibiting these kinases, it can play a role in regulating the cell cycle. This inhibition leads to the upregulation of CDK inhibitory proteins p21Cip1 and p27Kip1, which can arrest the cell cycle, thus inhibiting cell proliferation. This mechanism is of significant interest in cancer research. Ensuring the compound is properly solubilized is critical for accurate and reproducible results in cell-based assays and in vivo studies investigating its anti-proliferative effects.

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out 1.7012 mg of this compound (MW: 170.12 g/mol ).

  • Add 1 mL of high-purity DMSO.

  • Vortex the solution and use an ultrasonic bath until the solid is completely dissolved. Gentle heating to 37°C can also be applied[2].

  • Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation using a Co-solvent Mixture

This protocol is adapted from a formulation for a similar compound and may require optimization.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline and mix thoroughly.

  • The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3]. This solution should be prepared fresh for each experiment.

Protocol 3: Preparation of an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This is a general protocol for the complexation of phenolic acids with HP-β-CD and should be optimized for this compound.

  • Prepare a solution of HP-β-CD in distilled water. The concentration will depend on the desired molar ratio and the solubility of HP-β-CD.

  • Prepare a solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) or directly in the HP-β-CD solution if possible.

  • Mix the this compound and HP-β-CD solutions. A common molar ratio to start with is 1:1.

  • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient period (e.g., 24-48 hours) to allow for complex formation.

  • After equilibration, filter the solution to remove any un-dissolved compound.

  • The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration of the dissolved compound can be determined by a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • For a solid complex, the solution can be freeze-dried.

IV. Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting Start Start Weigh_Compound Weigh this compound Start->Weigh_Compound Add_Solvent Add Solvent/Vehicle Weigh_Compound->Add_Solvent Dissolution_Aid Apply Sonication/Heating (Optional) Add_Solvent->Dissolution_Aid Incomplete_Dissolution Incomplete Dissolution? Dissolution_Aid->Incomplete_Dissolution Final_Solution Clear Solution Precipitation Precipitation on Dilution? Final_Solution->Precipitation Incomplete_Dissolution->Final_Solution No Adjust_pH Adjust pH (Increase) Incomplete_Dissolution->Adjust_pH Yes Use_Cosolvent Use/Optimize Co-solvents Incomplete_Dissolution->Use_Cosolvent Use_Cyclodextrin Use Cyclodextrins Incomplete_Dissolution->Use_Cyclodextrin Precipitation->Use_Cosolvent Yes Adjust_pH->Add_Solvent Use_Cosolvent->Add_Solvent Use_Cyclodextrin->Add_Solvent

Caption: Experimental workflow for dissolving this compound.

signaling_pathway THBA This compound CDK1 CDK1 THBA->CDK1 Inhibition CDK2 CDK2 THBA->CDK2 Inhibition CDK4 CDK4 THBA->CDK4 Inhibition p21 p21Cip1 THBA->p21 Upregulation p27 p27Kip1 THBA->p27 Upregulation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) CDK1->Cell_Cycle_Arrest Progression CDK2->Cell_Cycle_Arrest Progression CDK4->Cell_Cycle_Arrest Progression p21->CDK1 Inhibition p21->CDK2 Inhibition p21->CDK4 Inhibition p27->CDK1 Inhibition p27->CDK2 Inhibition p27->CDK4 Inhibition

Caption: Simplified signaling pathway of this compound as a CDK inhibitor.

References

Minimizing auto-oxidation of 2,4,6-Trihydroxybenzoic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trihydroxybenzoic acid (also known as phloroglucinol carboxylic acid) in solution. The information provided aims to help minimize its auto-oxidation and ensure the stability and reliability of your experimental results.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution Discoloration (Yellowing/Browning) Auto-oxidation of this compound due to exposure to oxygen, high pH, light, or elevated temperature.1. Control pH: Maintain the solution at an acidic pH (<4.0). 2. Deoxygenate: Sparge the solvent with an inert gas (e.g., nitrogen or argon) before and during solution preparation. 3. Use Antioxidants: Add a small amount of an antioxidant like ascorbic acid. 4. Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil. 5. Low Temperature Storage: Store the solution at low temperatures (-20°C or -80°C for long-term).
Precipitation in Solution 1. Low Solubility: The concentration may exceed the solubility limit in the chosen solvent. 2. Degradation Products: Insoluble degradation products may form due to auto-oxidation. 3. pH Shift: Changes in pH can affect solubility.1. Verify Solubility: Check the solubility of this compound in your solvent. Gentle heating or sonication can aid dissolution.[1] 2. Prevent Degradation: Follow the recommendations for preventing auto-oxidation. 3. Buffer the Solution: Use a suitable buffer to maintain a stable pH.
Inconsistent Experimental Results Degradation of this compound in the stock or working solution, leading to a lower effective concentration.1. Prepare Fresh Solutions: Prepare solutions fresh daily, if possible. 2. Monitor Stability: Regularly check the purity and concentration of your stock solution using a validated analytical method like HPLC. 3. Proper Storage: Ensure stock solutions are stored correctly (low temperature, protected from light, under an inert atmosphere).[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution turning brown?

A1: The brown discoloration is a common indicator of auto-oxidation.[2] this compound, being a phenolic compound, is susceptible to oxidation, especially in the presence of oxygen, at neutral to alkaline pH, and when exposed to light and elevated temperatures. This process leads to the formation of colored degradation products.

Q2: What is the optimal pH for storing a this compound solution?

A2: Phenolic compounds like this compound are generally more stable in acidic conditions. A pH below 4.0 is recommended to minimize auto-oxidation. The solution becomes significantly less stable at neutral and alkaline pH.

Q3: Can I do anything to prevent the oxidation of my solution?

A3: Yes, several measures can be taken:

  • Control pH: Keep the solution acidic (pH < 4.0).

  • Deoxygenate Solvents: Before preparing your solution, bubble an inert gas like nitrogen or argon through the solvent to remove dissolved oxygen.

  • Use Antioxidants: The addition of a small amount of an antioxidant, such as ascorbic acid, can help to scavenge reactive oxygen species.

  • Protect from Light: Store solutions in amber-colored vials or wrap clear vials in aluminum foil.

  • Low-Temperature Storage: For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.[1]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stable stock solution, it is recommended to:

  • Choose a suitable solvent where this compound is readily soluble.

  • Deoxygenate the solvent by sparging with nitrogen or argon for at least 15-30 minutes.

  • Weigh the desired amount of this compound and dissolve it in the deoxygenated solvent. Gentle warming or sonication may be used to aid dissolution.[1]

  • If compatible with your experimental design, consider adding an antioxidant.

  • Store the resulting solution in an airtight, light-protected container at a low temperature.

Q5: How can I monitor the stability of my this compound solution?

A5: The most reliable way to monitor the stability is by using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will allow you to quantify the concentration of the parent compound and detect the appearance of any degradation products over time.

Data Presentation

Qualitative Stability of this compound in Aqueous Solution

Condition Parameter Expected Stability Observations
pH Acidic (pH < 4)HighMinimal discoloration and degradation.
Neutral (pH ~7)Moderate to LowGradual yellowing and degradation.
Alkaline (pH > 8)Very LowRapid browning and significant degradation.
Temperature -80°C / -20°CHighRecommended for long-term storage of stock solutions.[1]
2-8°CModerateSuitable for short-term storage (days).
Room Temperature (~25°C)LowProne to oxidation, especially if exposed to light and oxygen.
Atmosphere Inert (Nitrogen/Argon)HighMinimizes contact with oxygen, a key driver of auto-oxidation.
Air (Oxygen)LowOxygen readily participates in the oxidation process.
Light Exposure Dark (Amber Vial)HighProtects the compound from photo-degradation.
LightLowLight can catalyze the oxidation process.
Additives Antioxidant (e.g., Ascorbic Acid)HighScavenges free radicals and reactive oxygen species, inhibiting the oxidation chain reaction.
No AdditivesDependent on other conditionsMore susceptible to auto-oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

Objective: To prepare an aqueous solution of this compound with minimized potential for auto-oxidation.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or HPLC-grade)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Ascorbic acid (optional, as an antioxidant)

  • Inert gas (Nitrogen or Argon) with a sparging tube

  • Volumetric flasks

  • Amber glass storage vials with airtight caps

Procedure:

  • Solvent Deoxygenation: Place the desired volume of high-purity water in a flask and sparge with a gentle stream of nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • pH Adjustment: While continuing to sparge, adjust the pH of the water to the desired acidic range (e.g., pH 3-4) using a dilute HCl solution. Monitor the pH with a calibrated pH meter.

  • Antioxidant Addition (Optional): If using an antioxidant, add a small amount of ascorbic acid to the deoxygenated, acidified water and dissolve completely. A final concentration of 0.1-1 mM ascorbic acid is often effective.

  • Dissolving this compound: Weigh the required amount of this compound and add it to the prepared solvent. Stir gently until fully dissolved. If necessary, a brief period of sonication in a water bath can be used to aid dissolution.

  • Final Volume and Storage: Bring the solution to the final desired volume with the deoxygenated, acidified water. Immediately transfer the solution to amber glass vials, flushing the headspace with the inert gas before sealing tightly.

  • Storage: Store the vials at the appropriate temperature (-20°C or -80°C for long-term storage).

Protocol 2: Monitoring the Stability of this compound Solutions by HPLC

Objective: To quantify the concentration of this compound and detect the formation of degradation products in a solution over time.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid for mobile phase acidification

  • This compound standard for calibration

  • Sample vials

HPLC Method (Example):

  • Mobile Phase A: Water with 0.1% phosphoric acid (or formic acid for MS compatibility)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient can be developed, for example:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 50% B

    • 35-45 min: 50% to 90% B

    • 45-55 min: Hold at 90% B

    • 55-60 min: 90% to 5% B

    • 60-65 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Approximately 265 nm (it is advisable to determine the optimal wavelength by scanning the UV spectrum of a standard solution).

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the stabilized solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: At specified time points (e.g., 0, 1, 7, 14, 30 days), thaw a vial of the stored this compound solution.

  • Sample Preparation: If necessary, dilute the sample to fall within the concentration range of the calibration curve.

  • Injection: Inject the sample into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Quantify the concentration of this compound in the sample using the calibration curve.

    • Monitor the chromatogram for the appearance of new peaks, which would indicate the formation of degradation products.

    • Calculate the percentage of this compound remaining at each time point to assess its stability.

Visualizations

Troubleshooting_Workflow start Problem: this compound Solution Instability discoloration Is the solution discolored (yellow/brown)? start->discoloration precipitation Is there precipitation in the solution? start->precipitation inconsistent_results Are experimental results inconsistent? start->inconsistent_results check_ph Check Solution pH discoloration->check_ph check_storage Review Storage Conditions (Light, Temp, Atmosphere) discoloration->check_storage check_concentration Verify Solution Concentration vs. Solubility Limit precipitation->check_concentration degradation_suspected Suspect Degradation? precipitation->degradation_suspected inconsistent_results->degradation_suspected ph_high Is pH > 4? check_ph->ph_high storage_improper Improper Storage? check_storage->storage_improper concentration_high Concentration too high? check_concentration->concentration_high ph_high->check_storage No adjust_ph Action: Adjust pH to < 4 with acid. ph_high->adjust_ph Yes improve_storage Action: Store in amber vial at low temp under inert gas. storage_improper->improve_storage Yes use_antioxidant Action: Add antioxidant (e.g., Ascorbic Acid). storage_improper->use_antioxidant Consider concentration_high->degradation_suspected No dilute_solution Action: Prepare a more dilute solution. concentration_high->dilute_solution Yes degradation_suspected->use_antioxidant prepare_fresh Action: Prepare fresh solutions more frequently. degradation_suspected->prepare_fresh monitor_stability Action: Monitor with HPLC. degradation_suspected->monitor_stability

Caption: Troubleshooting workflow for this compound solution instability.

Auto_Oxidation_Pathway THBA This compound Phenoxy_Radical Phenoxy Radical THBA->Phenoxy_Radical H• abstraction Oxygen Oxygen (O2) Superoxide Superoxide Radical (O2•-) Oxygen->Superoxide e- transfer Initiation Initiation (e.g., light, metal ions) Initiation->THBA Peroxy_Radical Peroxy Radical Phenoxy_Radical->Peroxy_Radical + O2 Superoxide->THBA can abstract H• Quinone Quinone-like Structures Peroxy_Radical->Quinone Further Reactions Polymerization Polymerization Quinone->Polymerization Colored_Products Colored Degradation Products Polymerization->Colored_Products

Caption: Proposed auto-oxidation pathway of this compound.

References

Technical Support Center: Quantification of 2,4,6-Trihydroxybenzoic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2,4,6-Trihydroxybenzoic acid in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound in biological samples?

A1: The most frequently employed methods for the quantification of this compound (also known as phloroglucinol carboxylic acid) in biological matrices such as plasma, urine, and tissue homogenates are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. LC-MS/MS is often preferred for its high sensitivity and selectivity, which is crucial when dealing with complex biological samples.

Q2: What are the critical sample preparation techniques for analyzing this compound?

A2: Effective sample preparation is crucial for accurate quantification and to minimize matrix effects. The primary techniques include:

  • Solid-Phase Extraction (SPE): This is a popular method for cleaning up samples and concentrating the analyte.[1] Reversed-phase polymeric sorbents are often used to retain phenolic acids while removing more polar interferences like sugars and salts.[1]

  • Liquid-Liquid Extraction (LLE): This technique is used to partition the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical for achieving good recovery.

  • Protein Precipitation (PP): This is a simpler and faster method, often used for plasma or serum samples. It involves adding a solvent like acetonitrile to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.[2]

Q3: How can I improve the stability of this compound in my biological samples?

A3: Phenolic compounds like this compound can be susceptible to degradation. To enhance stability:

  • Storage Conditions: Store plasma and other biological samples at -80°C for long-term stability.[3] For short-term storage (up to one month), -20°C may be sufficient.[4] Avoid repeated freeze-thaw cycles.[5]

  • pH Adjustment: Flavonoids and their metabolites are generally more stable under acidic conditions (pH < 4).[6]

  • Use of Stabilizers: For plasma samples, the choice of anticoagulant can be important. In some cases, the addition of antioxidants like ascorbic acid has been shown to limit the degradation of similar phenolic compounds.[7]

Q4: What is the "matrix effect" in LC-MS/MS analysis, and how can I minimize it?

A4: The matrix effect is the alteration of ionization efficiency of the analyte by co-eluting compounds from the biological matrix.[8] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[9] To minimize matrix effects:

  • Effective Sample Cleanup: Utilize SPE or LLE to remove interfering components.[10]

  • Chromatographic Separation: Optimize the HPLC method to separate the analyte from matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the best choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing a more accurate quantification.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for the matrix effect.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Low Analyte Recovery

Problem: You are experiencing low and inconsistent recovery of this compound after sample preparation.

Potential Cause Troubleshooting Step
Incomplete Elution from SPE Cartridge Optimize the elution solvent. Ensure it is strong enough to desorb the analyte completely. You may need to increase the organic solvent percentage or add a small amount of acid or base.
Analyte Breakthrough During SPE Loading The sample loading volume may be too high, or the flow rate is too fast. Reduce the sample volume or the loading speed. Ensure the sorbent is properly conditioned and equilibrated before loading the sample.
Suboptimal pH for Extraction The pH of the sample can significantly affect the ionization state and, therefore, the retention of this compound on the SPE sorbent or its partitioning in LLE. Adjust the sample pH to be at least 2 pH units below the pKa of the carboxylic acid group to ensure it is in its neutral form for reversed-phase SPE.
Analyte Degradation The analyte may be degrading during sample processing. Keep samples on ice and minimize the processing time. Consider the stability issues mentioned in the FAQs.
Poor Chromatographic Peak Shape

Problem: Your chromatogram shows peak tailing or splitting for this compound.

Potential Cause Troubleshooting Step
Secondary Interactions with Column Peak tailing for acidic compounds can occur due to interactions with residual silanols on the silica-based column. Lowering the mobile phase pH with an additive like formic or acetic acid can suppress the ionization of the analyte and reduce these interactions.[11]
Column Contamination or Void A blocked column frit or a void at the head of the column can cause peak splitting.[12] Try back-flushing the column or replacing the frit. If the problem persists, the column may need to be replaced.
Injection Solvent Incompatibility If the injection solvent is much stronger (higher organic content) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Inaccurate or Irreproducible Results in LC-MS/MS

Problem: You are observing high variability in your quantitative results.

Potential Cause Troubleshooting Step
Significant Matrix Effects As discussed in the FAQs, matrix effects can severely impact accuracy and precision. Implement strategies to minimize these effects, such as improving sample cleanup or using a stable isotope-labeled internal standard.
Instrument Contamination Carryover from previous injections can lead to inaccurate results. Ensure the autosampler wash procedure is effective. Injecting a blank solvent after a high-concentration sample can help diagnose carryover.
Analyte Instability in Autosampler The analyte may be degrading in the autosampler over the course of a long analytical run. Assess the stability of the processed samples at the autosampler temperature.

Data Presentation

Table 1: Typical Recovery Rates for Phenolic Acids from Biological Matrices using Solid-Phase Extraction (SPE)

Analyte Matrix SPE Sorbent Elution Solvent Average Recovery (%) Reference
p-Coumaric AcidSpelt Seed ExtractPolymeric RPMethanol93.49[13]
trans-Ferulic AcidSpelt Seed ExtractPolymeric RPMethanol94.00[13]
Caffeic Acid DerivativesSpelt Seed ExtractPolymeric RPMethanol95.54[13]
p-Hydroxybenzoic AcidSpelt Seed ExtractPolymeric RPMethanol89.51[13]
Phenolic Acids (general)Red WineStrata X-81-101[6]

Table 2: LC-MS/MS Method Validation Parameters for Phloroglucinol (a related compound) in Human Plasma

Parameter Value Reference
Linearity Range 1.976 - 988.0 ng/mL[1]
Lower Limit of Quantification (LLOQ) 1.976 ng/mL[1]
Intra- and Inter-day Precision (%RSD) < 15.0%[1]
Extraction Recovery (at 3 QC levels) 86.19% - 91.10%[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework. Optimization and validation are required for specific applications.

1. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Acidify 500 µL of plasma with 5 µL of formic acid. Add an internal standard (ideally, 13C-labeled this compound). Load the sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Protocol 2: Quantification of this compound in Urine by HPLC-UV

1. Sample Preparation (Dilute-and-Shoot)

  • Thaw the urine sample and centrifuge at 10,000 x g for 10 minutes to pellet any particulates.

  • Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

2. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile. A typical starting point could be 90:10 (acidified water:acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Approximately 265 nm.[14]

Protocol 3: Quantification of this compound in Tissue Homogenates by GC-MS (Requires Derivatization)

1. Sample Preparation and Extraction

  • Homogenize the tissue sample in a suitable buffer.

  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate) after acidifying the homogenate.

  • Separate the organic layer and evaporate it to dryness.

2. Derivatization

  • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

  • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of the hydroxyl and carboxylic acid groups to their trimethylsilyl (TMS) esters and ethers.[15]

3. GC-MS Analysis

  • GC System: A gas chromatograph with a suitable capillary column (e.g., a non-polar column like DB-5ms).

  • Injection: Use a splitless injection mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to elute the derivatized analyte.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Use selected ion monitoring (SIM) of characteristic ions of the derivatized this compound for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation start Biological Sample (Plasma, Urine, Tissue) protein_precipitation Protein Precipitation (e.g., Acetonitrile) start->protein_precipitation Plasma/Serum spe Solid-Phase Extraction (SPE) start->spe Plasma/Urine lle Liquid-Liquid Extraction (LLE) start->lle Plasma/Urine/Homogenate centrifugation Centrifugation protein_precipitation->centrifugation dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lle->dry_reconstitute supernatant Collect Supernatant centrifugation->supernatant analysis Inject for Analysis supernatant->analysis dry_reconstitute->analysis troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low Analyte Recovery cause1 Incomplete Elution (SPE) start->cause1 cause2 Analyte Breakthrough (SPE) start->cause2 cause3 Suboptimal pH start->cause3 cause4 Analyte Degradation start->cause4 sol1 Optimize Elution Solvent cause1->sol1 sol2 Reduce Load Volume/Speed cause2->sol2 sol3 Adjust Sample pH cause3->sol3 sol4 Improve Sample Stability cause4->sol4 matrix_effect_mitigation cluster_strategies Mitigation Strategies start Matrix Effect Observed (Ion Suppression/Enhancement) strategy1 Improve Sample Cleanup (SPE or LLE) start->strategy1 strategy2 Optimize Chromatography start->strategy2 strategy3 Use Stable Isotope-Labeled Internal Standard start->strategy3 strategy4 Use Matrix-Matched Calibrators start->strategy4 outcome Improved Accuracy and Precision strategy1->outcome strategy2->outcome strategy3->outcome strategy4->outcome

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of 2,4,6-Trihydroxybenzoic Acid and Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activities of 2,4,6-Trihydroxybenzoic acid and its structural isomer, gallic acid (3,4,5-Trihydroxybenzoic acid). The following sections present a compilation of experimental data from various in vitro antioxidant assays, detailed experimental protocols, and visual representations of key concepts to aid in understanding their relative efficacy.

Introduction to the Compounds

This compound and gallic acid are both phenolic acids, a class of compounds well-regarded for their antioxidant properties. Their ability to scavenge free radicals and chelate metal ions is largely attributed to the presence and arrangement of hydroxyl (-OH) groups on the benzoic acid backbone. While structurally similar, the differing positions of these hydroxyl groups significantly impact their antioxidant potential. Gallic acid is a well-established and potent natural antioxidant found in numerous plants, whereas this compound is less common and, as the data will show, exhibits considerably different antioxidant characteristics.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and gallic acid have been evaluated using several standard in vitro assays. The following tables summarize the key quantitative data, providing a direct comparison of their performance.

Table 1: Radical Scavenging Activity (IC50 Values)

The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)
This compound > 1000 (Negligible activity)[1]> 50 (Low activity)[1]
Gallic Acid 2.42 - 30.53[1]~21

Note: The IC50 values for gallic acid can vary between studies due to different experimental conditions.

Table 2: Metal Reducing Power

The Ferric Reducing Antioxidant Power (FRAP) and Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assays measure the ability of an antioxidant to donate an electron and reduce a metal ion. Higher values indicate greater reducing power.

CompoundFRAP Value (µM Fe²⁺ equivalent at 50 µM)CUPRAC Value (µM Trolox equivalent at 50 µM)
This compound Low activity reported[1]Low activity reported[1]
Gallic Acid 158.10[1]73.85[1]

The available data consistently demonstrates that gallic acid possesses significantly higher antioxidant activity across various in vitro assays compared to this compound. Studies have reported the latter to have "poor" or "negligible" activity in radical scavenging assays[2]. This difference is primarily attributed to the arrangement of the hydroxyl groups on the aromatic ring. The ortho- and para-positioning of hydroxyl groups in gallic acid (3,4,5-trihydroxy) allows for greater stabilization of the resulting phenoxyl radical through electron delocalization, making it a more effective hydrogen or electron donor. In contrast, the hydroxyl group arrangement in this compound is less favorable for radical stabilization.

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound and gallic acid) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A defined volume of the sample or standard is mixed with a specific volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_blank - A_sample) / A_blank ] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared in various concentrations.

  • Reaction: A small volume of the sample or standard is added to a larger volume of the ABTS•+ working solution.

  • Measurement: The decrease in absorbance at 734 nm is recorded after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants at a low pH. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored spectrophotometrically.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of ferric chloride (FeCl₃).

  • Sample Preparation: The test compounds and a standard (e.g., ferrous sulfate or Trolox) are prepared in a range of concentrations.

  • Reaction: A small volume of the sample or standard is mixed with the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the blue-colored product is measured at 593 nm.

  • Calculation: A standard curve is generated using the absorbance values of the known concentrations of the standard. The antioxidant capacity of the samples is then determined from this curve and expressed as equivalents of the standard (e.g., µM Fe²⁺ equivalents).

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 This compound cluster_1 Gallic Acid (3,4,5-Trihydroxybenzoic Acid) 246THBA Gallic

Caption: Chemical structures of this compound and Gallic acid.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Prepare Samples Prepare Samples Start->Prepare Samples Mix Reagents and Samples Mix Reagents and Samples Prepare Reagents->Mix Reagents and Samples Prepare Samples->Mix Reagents and Samples Incubate Incubate Mix Reagents and Samples->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate Results Calculate Results Measure Absorbance->Calculate Results End End Calculate Results->End

Caption: General workflow for in vitro antioxidant assays.

G OxidativeStress Oxidative Stress (e.g., ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Antioxidant Antioxidant (e.g., Gallic Acid) Neutralization Radical Neutralization Antioxidant->Neutralization Neutralization->OxidativeStress Inhibits

Caption: Simplified signaling pathway of antioxidant action against oxidative stress.

Cellular Antioxidant Activity

While in vitro assays provide valuable information, cellular antioxidant activity (CAA) assays offer a more biologically relevant measure of an antioxidant's potential by considering its uptake, metabolism, and interaction with cellular components.

Currently, there is a lack of direct comparative studies on the cellular antioxidant activity of this compound and gallic acid using standardized CAA assays. However, some inferences can be drawn from existing literature.

Gallic acid has been shown to be readily absorbed by cells and exhibits protective effects against oxidative stress-induced cell damage in various cell models. Its ability to modulate intracellular antioxidant enzyme levels further contributes to its cellular efficacy.

Research on this compound in cellular contexts is less focused on its direct antioxidant effects. Some studies have explored its role as a metabolite of flavonoids and its potential in inhibiting cyclin-dependent kinases (CDKs), suggesting an anti-proliferative role in cancer cells[3]. While this indicates biological activity, it does not directly quantify its ability to counteract cellular oxidative stress in the same manner as gallic acid.

Further research employing standardized CAA assays is necessary to definitively compare the cellular antioxidant efficacy of these two compounds.

Conclusion

Based on the available experimental data, gallic acid is a significantly more potent antioxidant than this compound . This is evident from its substantially lower IC50 values in radical scavenging assays and its superior performance in metal-reducing power assays. The structural arrangement of hydroxyl groups in gallic acid is more conducive to stabilizing free radicals. While this compound possesses some biological activity, its direct antioxidant capacity is markedly lower. For researchers and drug development professionals seeking a potent natural antioxidant, gallic acid remains the superior choice between these two isomers. Future studies should focus on direct comparisons in cellular models to fully elucidate their relative biological efficacy.

References

A Comparative Guide to the Validation of an HPLC Method for 2,4,6-Trihydroxybenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4,6-Trihydroxybenzoic acid, also known as phloroglucinol carboxylic acid. Due to a lack of a single, comprehensive validated method in published literature for this specific analyte, this guide synthesizes information from validated methods for closely related compounds, such as phloroglucinol and other phenolic acids, to propose a robust analytical procedure and its validation according to ICH guidelines.

Proposed HPLC Method and Alternative Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the most widely applied technique for the identification and quantification of phenolic acids due to its high resolution and sensitivity. A reverse-phase HPLC method is proposed for the quantification of this compound.

While HPLC is the gold standard, other analytical techniques can be employed for the analysis of this compound and similar compounds. These include Gas Chromatography (GC), Capillary Electrophoresis (CE), and Spectrophotometric methods.[1] GC analysis requires derivatization to increase the volatility of the polar phenolic acid.[1] CE offers high separation efficiency and low sample consumption.[2] Spectrophotometric methods, while simpler and more cost-effective, may lack the specificity of chromatographic techniques, especially in complex matrices.[1]

A comparison of the key performance characteristics of these methods is presented in Table 1.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLCGas Chromatography (GC)Capillary Electrophoresis (CE)Spectrophotometry
Principle Partitioning between a stationary and mobile phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phaseSeparation based on electrophoretic mobility in an electric fieldMeasurement of light absorption
Specificity HighHighHighLow to Moderate
Sensitivity HighHighVery HighModerate
Sample Throughput ModerateModerateHighHigh
Sample Preparation Minimal to moderateDerivatization often requiredMinimalMinimal
Cost Moderate to HighModerate to HighModerateLow
Typical Use Routine quantification, stability studies, impurity profilingAnalysis of volatile derivativesAnalysis of charged species, complex mixturesPreliminary screening, total phenolic content

Experimental Protocols

A detailed experimental protocol for the proposed HPLC method and its validation is provided below. This protocol is based on established methods for similar phenolic compounds and should be optimized and validated for the specific application.

Proposed HPLC Method
  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid to control pH and improve peak shape) and an organic phase (e.g., acetonitrile or methanol).[4]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 265-280 nm is expected to provide good sensitivity.[3]

  • Injection Volume: 10-20 µL.

Validation of the HPLC Method

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

1. Specificity (Forced Degradation Study):

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products. The method's ability to separate the intact drug from its degradation products is then evaluated.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified time.[3]

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified time.[3]

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug at 105 °C.[3]

  • Photolytic Degradation: Exposing a solution of the drug to UV light.

2. Linearity and Range:

A series of standard solutions of this compound at different concentrations are prepared and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration.

  • Procedure: Prepare at least five concentrations of the analyte.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Accuracy (Recovery):

The accuracy of the method is determined by spiking a placebo or blank matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Procedure: Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within a predefined range, typically 98-102%.

4. Precision:

Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision, if required).

  • Repeatability: Multiple injections of the same standard solution or multiple preparations of the same sample on the same day.

  • Intermediate Precision: Analysis on different days by different analysts.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[4]

5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Proposed Validation Data Summary

The following table summarizes the proposed acceptance criteria for the validation of the HPLC method for this compound quantification. These values are based on typical performance characteristics of similar HPLC methods and should be confirmed by experimental data.

Table 2: Proposed Validation Parameters for the HPLC Method

Validation ParameterProposed Acceptance Criteria
Specificity The method should be able to separate the analyte peak from degradation products and any matrix components.
Linearity (r²) ≥ 0.999
Range To be defined based on the intended application (e.g., 80-120% of the test concentration).
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%
Limit of Detection (LOD) To be experimentally determined (e.g., based on S/N ratio of 3:1).
Limit of Quantification (LOQ) To be experimentally determined (e.g., based on S/N ratio of 10:1) with acceptable precision and accuracy.

Visualizations

The following diagrams illustrate the workflow of the HPLC method validation and a comparison of analytical techniques.

HPLC_Validation_Workflow cluster_planning Method Development & Planning cluster_execution Validation Execution cluster_reporting Reporting MD Method Development (Column, Mobile Phase, etc.) VP Validation Protocol Definition MD->VP Spec Specificity (Forced Degradation) VP->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ VR Validation Report LOD_LOQ->VR

Caption: Workflow for the validation of an HPLC method.

Analytical_Method_Comparison cluster_chromatography Chromatographic Methods cluster_electrophoresis Electrophoretic Methods cluster_spectroscopy Spectroscopic Methods Analyte 2,4,6-Trihydroxybenzoic Acid Quantification HPLC HPLC (High Specificity, High Sensitivity) Analyte->HPLC GC GC (Requires Derivatization) Analyte->GC CE Capillary Electrophoresis (High Efficiency) Analyte->CE Spectro Spectrophotometry (Lower Specificity) Analyte->Spectro

Caption: Comparison of analytical techniques for quantification.

References

A Comparative Analysis of the Cytotoxicity of 2,4,6-Trihydroxybenzoic Acid and Other Phenolic Acids in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent studies highlights the differential cytotoxic effects of various phenolic acids on cancer cells, with 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) exhibiting a distinct mechanism of action compared to its structural analogs. This comparison guide, intended for researchers, scientists, and drug development professionals, synthesizes key experimental data on the anticancer properties of these compounds, focusing on their efficacy and molecular pathways.

Phenolic acids, metabolites of dietary flavonoids, have garnered significant attention for their potential as cancer chemopreventive agents.[1][2] Among these, 2,4,6-THBA, a degradation product of the flavonoid A-ring, demonstrates a unique profile of anticancer activity.[1] This guide provides a detailed comparison of the cytotoxicity of 2,4,6-THBA with other prominent phenolic acids derived from the flavonoid B-ring, namely 3,4,5-Trihydroxybenzoic acid (Gallic Acid), 3,4-Dihydroxybenzoic acid (Protocatechuic Acid), and 4-Hydroxybenzoic acid.

Comparative Cytotoxicity Data

The cytotoxic potential of these phenolic acids has been evaluated in various cancer cell lines, primarily focusing on colorectal cancer. The following tables summarize the key quantitative data from these studies, offering a clear comparison of their efficacy.

Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by Phenolic Acids
CompoundTarget CDKIC₅₀ (µM)Reference
This compoundCDK1580 ± 57[3]
CDK2262 ± 29[3]
CDK4403 ± 63[3]
3,4,5-Trihydroxybenzoic acidCDK1, CDK2, CDK4No significant inhibition[3]
3,4-Dihydroxybenzoic acidCDK1No significant inhibition[3]

Note: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Inhibition of Colony Formation in Cancer Cell Lines by Phenolic Acids
CompoundCell LineEffective Concentration (µM) for InhibitionReference
This compoundSLC5A8-pLVX125 (50% reduction at ~400)[3]
MDA-MB-231250 (50% reduction at ~446)[3]
HCT-116Ineffective[3]
3,4,5-Trihydroxybenzoic acidSLC5A8-pLVX7.3[3]
MDA-MB-2317.3[3]
HCT-1167.3[3]
3,4-Dihydroxybenzoic acidSLC5A8-pLVX15.62[3]
MDA-MB-2317.3[3]
HCT-116125[3]
4-Hydroxybenzoic acidAll testedIneffective[3]

Note: The clonogenic assay assesses the ability of a single cell to form a colony. The effective concentration indicates the threshold at which inhibition of colony formation was observed.

Distinct Mechanisms of Action

The compiled data reveals two divergent pathways through which these phenolic acids exert their anticancer effects.

This compound: A CDK- and Transporter-Dependent Pathway

The cytotoxicity of 2,4,6-THBA is contingent upon its uptake into cancer cells via the solute carrier family 5 member 8 (SLC5A8) transporter.[1][3] Once inside the cell, it directly inhibits the activity of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle.[1][3] This inhibition leads to the upregulation of CDK inhibitory proteins p21Cip1 and p27Kip1, ultimately resulting in cell cycle arrest and the suppression of cell proliferation.[1][3] Cancer cell lines lacking a functional SLC5A8 transporter, such as HCT-116, are insensitive to the effects of 2,4,6-THBA.[3]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2,4,6-THBA_ext 2,4,6-THBA SLC5A8 SLC5A8 Transporter 2,4,6-THBA_ext->SLC5A8 Uptake 2,4,6-THBA_int 2,4,6-THBA SLC5A8->2,4,6-THBA_int CDK1 CDK1 2,4,6-THBA_int->CDK1 CDK2 CDK2 2,4,6-THBA_int->CDK2 CDK4 CDK4 2,4,6-THBA_int->CDK4 p21 p21Cip1 2,4,6-THBA_int->p21 Induces p27 p27Kip1 2,4,6-THBA_int->p27 Induces CellCycle Cell Cycle Progression CDK1->CellCycle CDK2->CellCycle CDK4->CellCycle p21->CDK1 p21->CDK2 p21->CDK4 p27->CDK1 p27->CDK2 p27->CDK4 Proliferation Cell Proliferation CellCycle->Proliferation G cluster_extracellular Extracellular cluster_intracellular Intracellular PhenolicAcids 3,4,5-THBA 3,4-DHBA UnknownTarget Unknown Molecular Target(s) PhenolicAcids->UnknownTarget SLC5A8-Independent Interaction Proliferation Cell Proliferation UnknownTarget->Proliferation Inhibition G Start Start Seed Seed Cells (e.g., 500 cells/well) Start->Seed Adhere Allow to Adhere (Overnight) Seed->Adhere Treat Treat with Phenolic Acids Adhere->Treat Incubate Incubate (10-14 days) Treat->Incubate Fix Fix with Methanol Incubate->Fix Stain Stain with Crystal Violet Fix->Stain Count Count Colonies (>50 cells) Stain->Count Analyze Calculate Surviving Fraction Count->Analyze End End Analyze->End

References

Unveiling the CDK Inhibitory Landscape: A Comparative Analysis of 2,4,6-Trihydroxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel cancer therapeutics, Cyclin-Dependent Kinases (CDKs) have emerged as a critical target. A recent study sheds light on the potential of 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA), a metabolite of dietary flavonoids, as a noteworthy CDK inhibitor. This guide provides a comprehensive comparison of the CDK inhibitory effects of 2,4,6-THBA and its structurally related analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Comparison of CDK Inhibition

The inhibitory activity of this compound and its analogs against key cell cycle-regulating CDKs was evaluated through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below, offering a clear comparison of their potency.

CompoundCDK1 IC50 (µM)CDK2 IC50 (µM)CDK4 IC50 (µM)
This compound580425262
3,4,5-Trihydroxybenzoic acid>1000>1000>1000
Phloroglucinol>1000>1000>1000

Data sourced from Sankaranarayanan R, et al. Cancers (Basel). 2019 Mar 26;11(3):427.[1][2][3]

The data unequivocally demonstrates that this compound exhibits a dose-dependent inhibitory effect on CDK1, CDK2, and CDK4, with the most potent activity observed against CDK4.[1] In stark contrast, its structural analogs, 3,4,5-Trihydroxybenzoic acid and Phloroglucinol, showed no significant inhibition of these CDKs at concentrations up to 1000 µM.[1][2] This highlights the critical importance of the specific hydroxylation pattern on the benzoic acid scaffold for CDK inhibitory activity.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the detailed experimental methodology for the in vitro CDK inhibition assay is provided below.

In Vitro Kinase Assay Protocol

The inhibitory effects of the test compounds on the activity of recombinant human CDK1/Cyclin B, CDK2/Cyclin A, and CDK4/Cyclin D1 were determined using a luminescence-based assay.

  • Reaction Mixture Preparation: A reaction buffer was prepared containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 5 mM β-glycerophosphate.

  • Enzyme and Substrate: Recombinant CDK enzymes and their respective histone H1 substrate were diluted in the reaction buffer.

  • Compound Incubation: The test compounds (this compound, 3,4,5-Trihydroxybenzoic acid, and Phloroglucinol) were serially diluted and pre-incubated with the CDK enzyme/substrate mixture for 10 minutes at room temperature.

  • Reaction Initiation: The kinase reaction was initiated by the addition of ATP to a final concentration of 100 µM.

  • Incubation: The reaction mixtures were incubated for 60 minutes at 30°C.

  • Luminescence Detection: Following incubation, a kinase-glo® reagent was added to each well to measure the amount of ATP remaining. The luminescence, which is inversely proportional to the kinase activity, was measured using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Mechanism and Signaling Pathways

The anti-proliferative effects of this compound are intrinsically linked to its ability to inhibit CDKs. However, its cellular uptake is a crucial prerequisite for this activity. The compound is transported into the cell via the Solute Carrier Family 5 Member 8 (SLC5A8) transporter.[1][2] Once inside the cell, it can exert its inhibitory effects on CDKs, leading to cell cycle arrest.

Interestingly, while 3,4,5-Trihydroxybenzoic acid and another related metabolite, 3,4-dihydroxybenzoic acid, do not inhibit CDKs, they have been observed to inhibit cancer cell proliferation through a CDK-independent pathway.[1] This suggests alternative mechanisms of action for these analogs.

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space 2,4,6-THBA_ext 2,4,6-THBA SLC5A8 SLC5A8 Transporter 2,4,6-THBA_ext->SLC5A8 Uptake Analogs_ext 3,4,5-THBA 3,4-DHBA Analogs_int 3,4,5-THBA 3,4-DHBA Analogs_ext->Analogs_int Uptake (SLC5A8 Independent) 2,4,6-THBA_int 2,4,6-THBA SLC5A8->2,4,6-THBA_int CDKs CDK1, CDK2, CDK4 2,4,6-THBA_int->CDKs Inhibits CellCycle Cell Cycle Progression CDKs->CellCycle Promotes Proliferation_inhibition Inhibition of Cell Proliferation CDKs->Proliferation_inhibition Unknown_Pathway CDK-Independent Pathway Analogs_int->Unknown_Pathway Unknown_Pathway->Proliferation_inhibition

Caption: Cellular uptake and mechanisms of action of 2,4,6-THBA and its analogs.

This guide provides a focused comparison of the CDK inhibitory effects of this compound and its analogs. The presented data and experimental protocols offer a valuable resource for researchers working on the development of novel CDK inhibitors for cancer therapy. The distinct mechanisms of action between 2,4,6-THBA and its other trihydroxybenzoic acid analogs warrant further investigation to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Quantification of Hydroxybenzoic Acids: Methodologies and Validation Data

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide summarizes key performance data from various studies, details common experimental protocols, and provides visual workflows to aid in method selection and validation.

Comparison of a Validated HPLC-UV Method for Phenolic Acids

The following table summarizes the validation parameters for the quantification of various phenolic acids using a High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method. This data is extracted from a study that developed and validated a method for the simultaneous determination of six phenolic acids in plant extracts.[1]

AnalyteLinearity (r²)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)Recovery (%)
Gallic Acid> 0.9990.0970.09788.07 - 109.17
Chlorogenic Acid> 0.9990.4670.49688.07 - 109.17
Caffeic Acid> 0.9990.1450.14588.07 - 109.17
Syringic Acid> 0.9990.2310.23188.07 - 109.17
Coumaric Acid> 0.9990.1340.13488.07 - 109.17
Ferulic Acid> 0.9990.1870.18788.07 - 109.17

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS methods for the analysis of hydroxybenzoic acids.

HPLC-UV Method for Phenolic Acids[1][2]

This method is suitable for the simultaneous determination of multiple phenolic acids in various matrices.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD).

  • Column: Zorbax Eclipse C18 column (4.6 x 150 mm, 3.5-µm particle size).[2]

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: 10 mM phosphoric acid solution.[2]

    • Solvent B: Methanol.[2]

  • Flow Rate: 1 mL/min.[2]

  • Detection: Diode-Array Detector monitoring at multiple wavelengths (e.g., 270 nm for gallic acid).

  • Sample Preparation: Plant extracts were prepared by maceration with an aqueous solution, followed by filtration.

LC-MS/MS Method for Dihydroxybenzoic Acid Isomers

This method provides high selectivity and sensitivity for the quantification of dihydroxybenzoic acid isomers in biological matrices. A similar approach could be adapted for trihydroxybenzoic acid isomers.

  • Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: Luna HILIC column.

  • Mobile Phase: An isocratic mixture of acetonitrile and 50 mM ammonium acetate in water (94:6, v/v) at pH 4.5.

  • Flow Rate: 0.5 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) mode using an ion trap mass spectrometer with electrospray negative ionization.

  • Sample Preparation: Plasma samples were deproteinized by precipitation with an organic solvent.

Method Validation and Selection Workflows

The following diagrams illustrate the typical workflow for analytical method validation and a decision-making process for selecting an appropriate analytical method.

G cluster_0 Method Development & Optimization cluster_1 Intra-Laboratory Validation cluster_2 Inter-Laboratory Validation (Round Robin) A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, LC-MS/MS) A->B C Optimize Chromatographic/Spectrometric Conditions B->C D Specificity & Selectivity C->D E Linearity & Range D->E F Accuracy & Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Stability H->I J Develop Standardized Protocol I->J K Distribute Homogenized Samples to Participating Labs J->K L Collect & Statistically Analyze Data K->L M Assess Reproducibility & Trueness L->M N N M->N Method Standardization & Publication

Caption: Workflow for Analytical Method Validation.

G start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity selectivity High Selectivity for Isomers? sensitivity->selectivity No lcmsms LC-MS/MS sensitivity->lcmsms Yes cost Low Cost a Priority? selectivity->cost No selectivity->lcmsms Yes hplcuv HPLC-UV/DAD cost->hplcuv No spectro Spectrophotometry cost->spectro Yes

References

Benchmarking the Performance of 2,4,6-Trihydroxybenzoic Acid Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory performance of 2,4,6-Trihydroxybenzoic acid (THBA), a metabolite of flavonoids, against established inhibitors. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to offer a comprehensive resource for evaluating the potential of this compound in drug discovery and development.

Comparative Performance Data: Enzyme Inhibition

The inhibitory activity of this compound has been primarily documented against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and prominent targets in cancer therapy.[1][2] Below is a summary of its performance compared to well-known CDK inhibitors. For a broader perspective, comparative data for established inhibitors of Tyrosinase and Xanthine Oxidase are also provided, although specific inhibitory data for this compound against these enzymes is not extensively available in current literature.

InhibitorTarget Enzyme(s)IC50 (µM)Assay Conditions
This compound CDK1, CDK2, CDK4Dose-dependent inhibition observedIn vitro kinase assays
FlavopiridolCDK1, CDK2, CDK40.03, 0.1, 0.02Submicromolar concentrations
Roscovitine (Seliciclib)CDK1, CDK22.7, 0.1Not specified
DinaciclibCDK1, CDK2, CDK40.003, 0.001, Not specifiedPotent inhibition observed
Kojic Acid Tyrosinase70 - 121 (monophenolase and diphenolase activity)Mushroom Tyrosinase with L-DOPA as substrate[3]
Allopurinol Xanthine Oxidase0.2 - 50In vitro assays[4]

Experimental Protocols

To ensure reproducibility and standardization, detailed methodologies for key enzyme inhibition assays are provided below.

Cyclin-Dependent Kinase (CDK) Inhibition Assay

This protocol outlines a general method for assessing the in vitro kinase activity of CDKs in the presence of an inhibitor.

Materials and Reagents:

  • Recombinant human CDK1/Cyclin B, CDK2/Cyclin E, CDK4/Cyclin D1

  • Histone H1 (as substrate)

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound and other test compounds

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the respective CDK/Cyclin complex, and the substrate (Histone H1).

  • Add varying concentrations of this compound or a known inhibitor to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration relative to a control without an inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

This protocol describes a common spectrophotometric method to measure tyrosinase inhibition.[5]

Materials and Reagents:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • This compound and other test compounds (e.g., Kojic acid)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, tyrosinase enzyme solution, and varying concentrations of the test inhibitor.

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding the L-DOPA substrate solution.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percentage of inhibition compared to a control without an inhibitor.

  • Calculate the IC50 value from the dose-response curve.

Xanthine Oxidase Inhibition Assay

This protocol details a spectrophotometric assay for measuring the inhibition of xanthine oxidase.[6]

Materials and Reagents:

  • Xanthine Oxidase

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • This compound and other test compounds (e.g., Allopurinol)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer and the xanthine oxidase enzyme.

  • Add varying concentrations of the test inhibitor to the mixture and incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine substrate.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Calculate the rate of uric acid formation for each inhibitor concentration.

  • Determine the percentage of inhibition relative to a control without an inhibitor.

  • Calculate the IC50 value from the resulting dose-response curve.

Visualizing a Key Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz.

Caption: Simplified signaling pathway of cell cycle regulation by CDKs, highlighting points of inhibition.

Experimental_Workflow start Start: Hypothesis (Compound as Enzyme Inhibitor) prep Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitor start->prep assay Perform Enzyme Inhibition Assay (Varying Inhibitor Concentrations) prep->assay data_acq Data Acquisition (e.g., Spectrophotometry) assay->data_acq analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value data_acq->analysis comparison Compare IC50 to Known Inhibitors analysis->comparison conclusion Conclusion: Evaluate Inhibitory Potency comparison->conclusion

Caption: General experimental workflow for benchmarking the performance of an enzyme inhibitor.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trihydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2,4,6-Trihydroxybenzoic acid, a compound requiring careful handling due to its potential hazards.

All waste containing this compound must be treated as hazardous waste.[1][2] Disposal should always be conducted in accordance with applicable regional, national, and local laws and regulations.[2] Under no circumstances should this chemical or its waste be disposed of down the sink or in regular trash.[3] The primary disposal route is through an approved waste disposal plant or a licensed professional waste disposal service.[2][3]

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[2][3] All handling of this compound, especially when generating dust or aerosols, should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Waste Segregation and Collection

Proper segregation of waste streams is essential to ensure safe and compliant disposal. Different forms of waste containing this compound must be collected separately.

Waste TypeCollection ContainerProcedure
Solid Waste Puncture-proof, sealable, and clearly labeled hazardous waste container.[3]Includes unused or expired solid this compound, as well as contaminated items such as weigh boats, filter paper, and paper towels. The container must be kept closed when not in use.[3]
Aqueous Solutions Shatter-proof, leak-proof bottle, clearly labeled as hazardous waste.[1]Collect all aqueous solutions containing this compound. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Contaminated Labware Puncture-proof, sealable, and clearly labeled hazardous waste container.[3]Includes items like pipette tips, Eppendorf tubes, and gloves. These should be collected in a container separate from other hazardous chemical waste.[3]
Spill Cleanup Materials Sealable plastic bags or a closed, labeled hazardous waste container.[2]Absorbent materials used to clean up spills should be collected, sealed, and disposed of as hazardous waste.[2]
Experimental Protocols: Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.[2]

  • Wear Appropriate PPE: Before cleaning, don the necessary personal protective equipment, including gloves, lab coat, and eye protection.[2]

  • Contain the Spill: Prevent the further spread of the spilled material.[2]

  • Absorb the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[2] For liquid spills, use an inert absorbent material like sand or vermiculite.[4]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a sealable, puncture-proof container labeled as hazardous waste.[2][3]

  • Clean the Area: Thoroughly clean the contaminated surface with soap and water, collecting the cleaning water as hazardous waste if necessary.[2]

  • Dispose of Waste: The sealed container with the spill cleanup materials must be disposed of through your institution's hazardous waste program.[2]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal start Generate this compound Waste is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No collect_solid Collect in labeled, sealed solid hazardous waste container is_solid->collect_solid Yes is_labware Is it contaminated labware? is_liquid->is_labware No collect_liquid Collect in labeled, sealed liquid hazardous waste container is_liquid->collect_liquid Yes collect_labware Collect in labeled, sealed sharps/labware container is_labware->collect_labware Yes storage Store in designated hazardous waste area is_labware->storage No collect_solid->storage collect_liquid->storage collect_labware->storage disposal_request Request pickup from EHS or licensed contractor storage->disposal_request final_disposal Dispose via approved hazardous waste facility disposal_request->final_disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trihydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2,4,6-Trihydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.